2,4-Dichloro-5-methylaniline
Description
Properties
IUPAC Name |
2,4-dichloro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSFOXNHUBLZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300602 | |
| Record name | 2,4-Dichloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17601-75-1 | |
| Record name | 17601-75-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dichloro-5-methylaniline: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methylaniline is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the aniline ring, makes it a valuable precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its significant role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The structural similarity of this compound to key intermediates in the synthesis of approved drugs like the tyrosine kinase inhibitor Bosutinib underscores its relevance and potential in medicinal chemistry and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key physical and chemical data for this compound. It is important to note that while some data for the target compound is available, other properties are estimated based on closely related structural analogs such as 2,4-dichloro-N-methylaniline and 2,4-dichloro-6-methylaniline due to a lack of publicly available experimental data for this compound itself.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇Cl₂N | [1] |
| Molecular Weight | 176.04 g/mol | [1] |
| CAS Number | 17601-75-1 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | No data available. (Analog: 2,4-Dichloro-N-methylaniline, 28-32 °C) | [2] |
| Boiling Point | No data available. | [3] |
| Density | No data available. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone. | Inferred from related anilines |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of the corresponding nitrobenzene precursor, 1,5-dichloro-2-methyl-4-nitrobenzene. This transformation is a common and effective method for the preparation of anilines. The following protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[4]
Reaction Scheme:
Caption: Synthetic route to this compound.
Experimental Protocol: Iron-Mediated Reduction
This protocol describes a laboratory-scale synthesis using iron powder and ammonium chloride, a classic and reliable method for nitro group reduction.
Materials:
-
1,5-Dichloro-2-methyl-4-nitrobenzene
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dichloro-2-methyl-4-nitrobenzene (1 equivalent).
-
Addition of Reagents: To the flask, add ethanol and water in a 1:1 ratio to create a slurry. Then, add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Extraction: Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values of similar compounds.
Application in Drug Development: A Key Intermediate for Kinase Inhibitors
Substituted anilines are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active molecules. This compound, and its close analogs, are particularly valuable as intermediates in the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.
A prominent example of the utility of a structurally similar compound is the use of 2,4-dichloro-5-methoxyaniline in the synthesis of Bosutinib .[5][6][7][8][9] Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases and is approved for the treatment of chronic myeloid leukemia (CML).[5][6] The synthesis of Bosutinib involves the coupling of 2,4-dichloro-5-methoxyaniline with a quinoline core.[5][6]
The structural analogy between this compound and 2,4-dichloro-5-methoxyaniline suggests that the former can be a valuable building block for the synthesis of novel kinase inhibitors. The dichloro substitution pattern can contribute to favorable binding interactions within the ATP-binding pocket of kinases, while the methyl group provides a point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: Workflow for the use of this compound in kinase inhibitor synthesis.
Safety and Handling
As with all chlorinated anilines, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1][10][11]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and its structural resemblance to key building blocks of approved kinase inhibitors make it an attractive starting material for the generation of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a clear rationale for its application in medicinal chemistry, offering a solid foundation for researchers and scientists working at the forefront of pharmaceutical innovation.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 2,4-二氯-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 17601-75-1|this compound|BLD Pharm [bldpharm.com]
- 4. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Molecular structure of 2,4-Dichloro-5-methylaniline
An In-Depth Technical Guide to the Molecular Structure of 2,4-Dichloro-5-methylaniline
Abstract
This guide provides a comprehensive technical examination of this compound (CAS No: 17601-75-1), a key chemical intermediate. We will dissect its molecular architecture through detailed analysis of its physicochemical properties and spectroscopic signatures. This document offers an authoritative perspective on the structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we present a validated synthesis protocol and discuss established analytical methodologies for its characterization and quantification. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep, structurally-grounded understanding of this compound.
Introduction: The Architectural Significance of a Versatile Intermediate
This compound is a substituted aromatic amine whose utility is fundamentally derived from its specific molecular structure. The precise arrangement of its functional groups—an amino group, two chlorine atoms, and a methyl group on a benzene ring—dictates its reactivity and makes it a valuable precursor in the synthesis of a range of target molecules. It serves as a critical building block in the production of agrochemicals, pharmaceuticals, and dyes, where the structural integrity of the final product depends on the purity and well-defined nature of this intermediate.[1][2] Understanding its structure is not merely an academic exercise; it is the foundation for controlling reaction pathways, predicting product formation, and ensuring the efficacy and safety of the resulting commercial products. This guide will establish a definitive structural profile of this compound, linking its atomic composition to its macroscopic properties and analytical behavior.
Molecular and Physicochemical Profile
The identity and physical characteristics of a compound are direct consequences of its molecular structure. This compound is a solid at room temperature, with its properties governed by the interplay of its halogen, amine, and hydrocarbon moieties.[3]
Chemical Identity and Structure
The compound's structure is defined by a benzene ring substituted at positions 1, 2, 4, and 5. The IUPAC name, this compound, systematically describes this arrangement.
References
A Technical Guide to 2,4-Dichloro-5-methylaniline for Researchers and Drug Development Professionals
Section 1: Introduction and Strategic Importance
2,4-Dichloro-5-methylaniline is a halogenated and alkyl-substituted aromatic amine, a structural motif of significant interest in medicinal chemistry and materials science. While not an end-product itself, it serves as a crucial molecular scaffold and a versatile intermediate in multi-step organic syntheses.[1] Its strategic importance lies in the specific arrangement of its substituents on the aniline ring: two chlorine atoms, a methyl group, and an amino group. This precise configuration dictates its reactivity and makes it a valuable precursor for constructing more complex molecules with tailored electronic and steric properties. For professionals in drug development, agrochemicals, and pigment manufacturing, understanding the properties, synthesis, and handling of this compound is fundamental to leveraging its synthetic potential. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, a robust synthesis protocol, its role as a synthetic building block, and rigorous safety procedures.
Section 2: Chemical Identity and Nomenclature
Precise identification is paramount in chemical synthesis. The nomenclature and structural identifiers for this compound are standardized to ensure clarity and reproducibility in research and manufacturing. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
A comprehensive list of its identifiers is provided below for unambiguous reference in procurement, documentation, and regulatory submissions.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Common Synonym | 2,4-Dichloro-5-methyl-phenylamine | [1] |
| CAS Number | 17601-75-1 | [1][2][3] |
| Molecular Formula | C₇H₇Cl₂N | [1][3] |
| MDL Number | MFCD09833435 | [1] |
| SMILES | CC1=CC(N)=C(Cl)C=C1Cl | [4] |
| InChIKey | IGSFOXNHUBLZHU-UHFFFAOYSA-N | [5] |
Section 3: Physicochemical Properties
The physical and chemical properties of a synthetic intermediate govern its reaction conditions, purification methods, and storage requirements. While experimentally determined data for some properties of this compound are not widely published, predicted values based on computational models provide reliable estimates for experimental design.
| Property | Value | Notes |
| Molecular Weight | 176.04 g/mol | [1] |
| Appearance | Solid (Form varies by purity) | General observation for anilines |
| Boiling Point | 261.3 ± 35.0 °C | Predicted value |
| Density | 1.334 ± 0.06 g/cm³ | Predicted value |
| Purity | ≥98% | Typical commercial specification[1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Section 4: Synthesis and Mechanistic Considerations
The most direct and industrially relevant pathway to synthesize this compound is through the chemical reduction of its corresponding nitro precursor, 1,4-dichloro-2-methyl-5-nitrobenzene. This transformation is a cornerstone reaction in aromatic chemistry.
Causality in Experimental Design
The choice of a reducing agent is critical and is dictated by factors such as cost, selectivity, safety, and ease of workup. Catalytic hydrogenation is efficient but requires specialized pressure equipment. Conversely, metal-acid systems, such as iron powder in the presence of an acid like acetic or hydrochloric acid, are widely used. This method is robust, cost-effective, and proceeds via a well-understood mechanism involving single electron transfers from the metal surface to the nitro group, followed by a series of protonation and dehydration steps. The acidic medium protonates the nitro group, facilitating its reduction, and the iron serves as the electron donor.
Visualized Synthesis Workflow
The following diagram outlines the logical flow of the synthesis from the nitro-aromatic precursor to the final aniline product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Reduction of 1,4-Dichloro-2-methyl-5-nitrobenzene
This protocol describes a standard laboratory-scale synthesis.
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 1,4-dichloro-2-methyl-5-nitrobenzene (1.0 eq), iron powder (3.0 eq), and a catalytic amount of ammonium chloride (0.2 eq).
-
Solvent Addition: Add a 5:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction is exothermic and its progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with ethanol.
-
Workup - Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add an organic solvent such as ethyl acetate and basify with a saturated sodium bicarbonate solution to neutralize any remaining acid and deprotonate the anilinium salt. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Final Purification: If necessary, the product can be further purified by recrystallization or column chromatography to achieve high purity (≥98%).
Section 5: Applications in Advanced Synthesis
The utility of this compound stems from the reactivity of its amino group, which can be readily transformed into a variety of other functional groups (e.g., diazonium salts, amides, sulfonamides) or used in coupling reactions to build larger molecular frameworks. This versatility makes it a key building block for synthesizing complex target molecules.
While specific, publicly disclosed drug candidates derived directly from this intermediate are limited, its structural class is prevalent in medicinal chemistry. Anilines are foundational components in many kinase inhibitors, antibacterial agents, and other therapeutics. The dichloro-substitution pattern can enhance metabolic stability or modulate the electronic properties of a final compound, which are critical considerations in drug design.
Visualized Role as a Synthetic Intermediate
The diagram below illustrates the central role of this compound as a precursor to various classes of functional molecules relevant to drug discovery and other chemical industries.
Caption: Role as a versatile synthetic building block.
Section 6: Safety, Handling, and Disposal Protocols
As a chlorinated aromatic amine, this compound must be handled with appropriate caution. Adherence to strict safety protocols is mandatory to mitigate risks associated with its toxicity.
Hazard Identification
Based on available safety data, the compound presents the following primary hazards:
| Hazard Class | GHS Statement | Pictogram | Signal Word |
| Acute Oral Toxicity | H302: Harmful if swallowed | GHS07 | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |
(Note: Data is based on supplier safety information; a full toxicological profile may not be available. Similar compounds can carry risks of methemoglobinemia and organ toxicity with prolonged exposure.)[6][7]
Mandatory Experimental Handling Protocol
-
Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
-
Weighing and Transfer: Use a disposable weighing boat or weigh the solid on glassine paper within the fume hood. Use anti-static measures if handling a fine powder.
-
Reaction Monitoring: Ensure the reaction vessel is securely clamped and that any exotherms are anticipated and can be controlled with an ice bath.
-
Post-Handling: Thoroughly wash hands and forearms with soap and water after handling is complete. Decontaminate all surfaces and equipment used.
Spill Cleanup Protocol
-
Evacuation and Control: Evacuate all non-essential personnel from the immediate area. Ensure the fume hood is operational. Remove all ignition sources.
-
Containment: For a solid spill, carefully cover it with a compatible absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. Do NOT use combustible materials like paper towels for the initial cleanup.
-
Neutralization/Collection: Gently sweep the absorbed material into a clearly labeled, sealable waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Waste Disposal: Dispose of the sealed container and any contaminated PPE as hazardous chemical waste according to institutional and local regulations.
Waste Disposal
All waste containing this compound, including reaction residues, contaminated solvents, and cleanup materials, must be disposed of as halogenated organic waste. Do not dispose of it down the drain.
Section 7: References
-
PubChem. (n.d.). 2,4-Dichloro-5-methoxyaniline. National Center for Biotechnology Information. Retrieved January 4, 2026, from --INVALID-LINK--
-
Angene Chemical. (n.d.). Safety Data Sheet - this compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
BLD Pharm. (n.d.). 17601-75-1 | this compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved January 4, 2026, from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET - 2,4-Dichloro-6-methylaniline. Retrieved January 4, 2026, from --INVALID-LINK--
-
Capot Chemical. (n.d.). 17601-75-1 | this compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synblock Inc. (n.d.). CAS 17601-75-1 | this compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (2025, August 9). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Retrieved January 4, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (2025, June 14). 5-Chloro-2-methylaniline - Safety Data Sheet. Retrieved January 4, 2026, from --INVALID-LINK--
-
Guidechem. (n.d.). How is 5-Chloro-2-methylaniline synthesized?. Retrieved January 4, 2026, from --INVALID-LINK--
-
Sarna Chemicals. (n.d.). 2,4- Dichloroaniline (2,4- DCA) | C6H5Cl2N. Retrieved January 4, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline. Retrieved January 4, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2,5-Dichloroaniline. Retrieved January 4, 2026, from --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-methylaniline, 99+%. Retrieved January 4, 2026, from --INVALID-LINK--
-
BLD Pharm. (n.d.). 17601-75-1 | this compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C7H7Cl2N). Université du Luxembourg. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. CAS 17601-75-1 | this compound - Synblock [synblock.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 17601-75-1 | this compound - Capot Chemical [capotchem.com]
- 4. 17601-75-1|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 6. H26209.14 [thermofisher.com]
- 7. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2,4-Dichloro-5-methylaniline: In-Depth Analysis for Research and Development
This technical guide provides a detailed spectroscopic analysis of 2,4-dichloro-5-methylaniline (CAS No. 17601-75-1), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures, ensuring a comprehensive and practical resource for laboratory applications.
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted benzene ring with two chlorine atoms, a methyl group, and an amino group. The molecular formula is C₇H₇Cl₂N, with a monoisotopic mass of approximately 174.996 Da.[1] The arrangement of these functional groups dictates a unique spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic processes.
-
¹H and ¹³C NMR spectroscopy will reveal the electronic environment of the hydrogen and carbon atoms, respectively. The positions of the substituents create a specific splitting pattern and chemical shifts for the aromatic protons and distinct signals for each carbon atom.
-
Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups, notably the N-H stretches of the primary amine and the C-Cl stretches.
-
Mass Spectrometry (MS) provides the molecular weight and offers insights into the molecule's fragmentation pattern, which is influenced by the relative stability of the resulting ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the methyl group protons, the amine protons, and the two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The chlorine atoms are electron-withdrawing, deshielding nearby protons (shifting them downfield), while the amino and methyl groups are electron-donating, causing shielding (upfield shifts).
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.2 | Singlet (s) | 3H |
| -NH₂ | ~3.5 - 4.5 (broad) | Singlet (s) | 2H |
| Ar-H (H-3) | ~6.8 | Singlet (s) | 1H |
| Ar-H (H-6) | ~7.1 | Singlet (s) | 1H |
Causality Behind Assignments:
-
The methyl protons appear as a sharp singlet around 2.2 ppm.
-
The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.
-
The aromatic protons at positions 3 and 6 are singlets because they have no adjacent protons to couple with. The proton at H-6 is expected to be further downfield than H-3 due to the deshielding effect of the adjacent chlorine atom at C-4.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent and their position on the aromatic ring.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~18-22 |
| C-5 | ~120-125 |
| C-4 | ~125-130 |
| C-3 | ~115-120 |
| C-6 | ~130-135 |
| C-2 | ~135-140 |
| C-1 | ~145-150 |
Causality Behind Assignments:
-
The methyl carbon signal appears in the typical aliphatic region.
-
The carbons directly bonded to the electron-withdrawing chlorine atoms (C-2 and C-4) will be deshielded and appear at a lower field.
-
The carbon attached to the nitrogen (C-1) will also be significantly deshielded.
-
The remaining aromatic carbons (C-3, C-5, and C-6) will have shifts determined by the combined electronic effects of all substituents.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining high-quality NMR spectra for anilines is as follows.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm. For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the amine, the aromatic ring, and the carbon-chlorine bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450 - 3350 | N-H symmetric & asymmetric stretching (primary amine) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (methyl) |
| 1620 - 1580 | N-H bending (scissoring) and C=C stretching (aromatic ring) |
| 1500 - 1400 | C=C stretching (aromatic ring) |
| 850 - 750 | C-Cl stretching |
| 880 - 800 | C-H out-of-plane bending (aromatic) |
Causality Behind Assignments:
-
N-H Stretching: Primary amines typically show two distinct peaks in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[4]
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.
-
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring usually result in a series of sharp bands in the 1620-1400 cm⁻¹ region.
-
C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 850 and 750 cm⁻¹.[5]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.
Caption: General workflow for acquiring an ATR-FTIR spectrum.
Detailed Steps:
-
Background Collection: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as transmittance or absorbance versus wavenumber) is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
Expected Mass Spectrum
For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks.
-
Molecular Ion (M⁺˙): The peak for the molecule with two ³⁵Cl atoms will be at m/z 175. The peak for one ³⁵Cl and one ³⁷Cl will be at m/z 177, and for two ³⁷Cl atoms at m/z 179. The expected intensity ratio for the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks will be approximately 9:6:1.
-
Key Fragments: Fragmentation is likely to occur through the loss of a chlorine atom or a methyl radical.
-
[M - CH₃]⁺: Loss of the methyl group (15 Da) would result in a fragment at m/z 160 (and its isotopic peaks).
-
[M - Cl]⁺: Loss of a chlorine atom (35 or 37 Da) would lead to a significant fragment at m/z 140 (and its isotopic peak at 142). This is often a very favorable fragmentation pathway for chlorinated aromatic compounds.
-
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment | Notes |
| 175/177/179 | [C₇H₇Cl₂N]⁺˙ (Molecular Ion) | Isotopic cluster with 9:6:1 ratio, confirming two Cl atoms. |
| 140/142 | [C₇H₇ClN]⁺ | Loss of a Cl radical. Isotopic pattern for one Cl atom. |
| 160/162 | [C₆H₄Cl₂N]⁺ | Loss of a CH₃ radical. Isotopic pattern for two Cl atoms. |
A protonated molecule, [M+H]⁺, would be observed under soft ionization conditions like electrospray ionization (ESI), with an expected m/z of 176 (for the all-³⁵Cl isotopologue).[1]
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like substituted anilines.
Caption: A typical workflow for GC-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from any impurities as it passes through a capillary column. A temperature program is used to ensure good separation and peak shape.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
-
Data Analysis: The software generates a total ion chromatogram (TIC). A mass spectrum can be obtained for the peak corresponding to this compound, which can then be interpreted by identifying the molecular ion and major fragments.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, based on established chemical principles and comparison with related structures, serves as a reliable guide for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
The Solubility Profile of 2,4-Dichloro-5-methylaniline: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-dichloro-5-methylaniline, a compound of significant interest in chemical synthesis and pharmaceutical research. In the absence of extensive public domain data, this document establishes a framework for understanding its expected solubility based on physicochemical properties and comparative analysis with structurally similar molecules. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents, empowering researchers to generate critical data for their specific applications. This guide is intended for scientists and professionals in drug development who require a thorough understanding of solubility for process optimization, formulation, and analytical method development.
Introduction: The Critical Role of Solubility
This compound is a substituted aniline that serves as a versatile building block in the synthesis of a variety of target molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound is a fundamental physicochemical property that dictates its behavior in various stages of research and development. From the selection of appropriate reaction media and purification strategies to the formulation of drug delivery systems and the execution of high-throughput screening assays, a comprehensive understanding of its solubility profile is paramount.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide a predictive assessment of its behavior in common organic solvents, and present robust methodologies for its experimental determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | [1] |
| Molecular Weight | 176.04 g/mol | [1] |
| Appearance | Solid (predicted) | |
| CAS Number | 17601-75-1 | [1] |
The presence of two chlorine atoms and a methyl group on the aniline ring influences the molecule's polarity, crystal lattice energy, and potential for solute-solvent interactions. The aromatic ring contributes to its hydrophobicity, while the amino group can participate in hydrogen bonding.
Predicted and Comparative Solubility Profile
While specific experimental solubility data for this compound is not widely available, we can predict its behavior based on its structure and compare it with related compounds.
Predicted Solubility in Common Organic Solvents
Computational tools can provide valuable estimates of solubility. The following table presents predicted solubility values for this compound in a selection of organic solvents, generated using the Chemicalize platform. It is crucial to note that these are in silico predictions and should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility (log(S)) | Predicted Solubility (g/L) |
| Polar Protic | Methanol | -1.53 | 2.95 |
| Ethanol | -1.72 | 1.91 | |
| Polar Aprotic | Acetone | -1.65 | 2.24 |
| Dichloromethane | -1.48 | 3.31 | |
| Ethyl Acetate | -1.98 | 1.05 | |
| Nonpolar | Toluene | -2.53 | 0.29 |
| Hexane | -3.85 | 0.01 |
Disclaimer: These values are predictions generated by Chemicalize and are intended for estimation purposes only.[2][3]
Based on the "like dissolves like" principle, this compound, being a moderately polar molecule, is expected to exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents. The aromatic nature of the compound suggests some solubility in aromatic hydrocarbons like toluene.
Comparative Analysis with Structurally Similar Compounds
Examining the solubility of analogous compounds provides valuable qualitative insights:
-
3-Chloro-2-methylaniline is reported to be soluble in organic solvents such as ethanol, acetone, and ether, with limited solubility in water.[4]
-
4-Chloro-2-methylaniline is also soluble in organic solvents like ethanol and acetone and has limited water solubility.[5]
-
2,4-Dichloroaniline is described as slightly soluble in alcohol and ether.[6]
-
A study on 3,5-dichloroaniline demonstrated its solubility in methanol-water and ethanol-water mixtures, with solubility increasing with a higher proportion of the organic solvent and with rising temperature.[7]
This comparative data suggests that this compound will likely follow a similar trend, exhibiting good solubility in common polar organic solvents.
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces and the thermodynamics of the process. The overall free energy change of dissolution (ΔG_dissolution_) must be negative for solubility to occur. This is described by the Gibbs free energy equation:
ΔG_dissolution_ = ΔH_dissolution_ - TΔS_dissolution_
where:
-
ΔH_dissolution_ is the enthalpy of dissolution, representing the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_dissolution_ is the entropy of dissolution, which is generally positive as the solute molecules become more disordered in solution.
The key solute-solvent interactions that will influence the solubility of this compound include:
-
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, interacting with acceptor atoms in solvents like alcohols and acetone.
-
Dipole-Dipole Interactions: The polar C-Cl and C-N bonds create a molecular dipole that can interact with other polar solvent molecules.
-
Van der Waals Forces: These are present in all solute-solvent interactions and are particularly important for solubility in nonpolar solvents.
Experimental Determination of Solubility
To obtain definitive solubility data, experimental measurement is essential. The following are standard, reliable methods for determining the solubility of a solid compound in an organic solvent.
General Experimental Workflow
The fundamental principle behind most solubility determination methods is the preparation of a saturated solution at a specific temperature, followed by the quantification of the dissolved solute.
Caption: General workflow for the experimental determination of solubility.
Detailed Experimental Protocols
This is a straightforward and cost-effective method that relies on the precise weighing of the dissolved solute after solvent evaporation.
Protocol:
-
Prepare a saturated solution of this compound in the desired solvent at a constant temperature.
-
Allow the solution to stand until any undissolved solid has settled.
-
Carefully withdraw a known volume or weight of the clear supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish).
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heating).
-
Dry the container with the solid residue to a constant weight in an oven at a temperature below the compound's melting point.
-
Cool the container in a desiccator and weigh it accurately.
-
The weight of the dissolved solute is the final weight minus the initial weight of the container.
-
Calculate the solubility in terms of g/100 mL or other appropriate units.
This method is suitable if the compound has a chromophore that absorbs in the UV/Vis range and the solvent is transparent in that region.
Protocol:
-
Determine the wavelength of maximum absorbance (λ_max_) for this compound in the chosen solvent.
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at λ_max_ and construct a calibration curve (Absorbance vs. Concentration).
-
Prepare a saturated solution and filter it as described in the general workflow.
-
Accurately dilute a known volume of the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max_.
-
Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.
Protocol:
-
Develop a suitable HPLC method for the analysis of this compound, including the choice of a column, mobile phase, and detector (typically a UV detector).
-
Prepare a series of standard solutions of the compound with known concentrations and inject them to create a calibration curve (Peak Area vs. Concentration).
-
Prepare a saturated solution and filter it.
-
Accurately dilute a known volume of the filtered supernatant.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the saturated solution.
Practical Applications and Considerations
-
Chemical Synthesis: Knowledge of solubility allows for the selection of an appropriate solvent to ensure that reactants are in the same phase, which can significantly impact reaction rates and yields.
-
Purification: Solubility data is crucial for developing crystallization and recrystallization procedures to purify the final compound. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal.
-
Drug Formulation: For preclinical studies, understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a suitable formulation for in vitro and in vivo testing.
-
Analytical Method Development: Solubility information is necessary when preparing stock solutions and standards for various analytical techniques.
Conclusion
References
- 1. 17601-75-1|this compound|BLD Pharm [bldpharm.com]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 2,4-Dichloro-5-methylaniline Derivatives: A Technical Guide to Biological Activity Evaluation
Abstract
Derivatives of 2,4-dichloro-5-methylaniline represent a burgeoning class of heterocyclic compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of their potential biological activities, with a primary focus on their anticancer and antimicrobial properties. We delve into the synthetic rationale, detailed experimental protocols for activity assessment, and the underlying molecular mechanisms, including the modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the evaluation and advancement of this promising chemical scaffold.
Introduction: The Rationale for Investigating this compound Derivatives
The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those incorporating a halogenated aniline moiety, have consistently demonstrated a broad spectrum of biological activities.[1] The this compound scaffold, in particular, offers a unique combination of electronic and steric properties that make it an attractive starting point for the synthesis of new drug candidates. The presence of two chlorine atoms can enhance lipophilicity, potentially improving membrane permeability, while the methyl group can influence metabolic stability and target binding.
Derivatives of this core structure, especially Schiff bases and other heterocyclic systems, have been investigated for their potential to interact with various biological targets, leading to a range of pharmacological effects.[2][3] This guide will provide a comprehensive overview of the methodologies used to explore and validate these activities.
Anticancer Activity: Mechanisms and Evaluation
A significant area of investigation for this compound derivatives is their potential as anticancer agents.[2][3] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways that are dysregulated in cancer cells.[4][5][6]
Key Mechanisms of Anticancer Action
-
Induction of Apoptosis: Many potent anticancer compounds exert their effects by triggering programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key events include the activation of caspases, DNA fragmentation, and the externalization of phosphatidylserine.[4][7]
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G0/G1, S, or G2/M phase) prevent cancer cells from dividing and can ultimately lead to apoptosis.[5][6][7]
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] Derivatives of this compound may exert their anticancer effects by inhibiting key kinases within this pathway.
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
This method uses a fluorescent dye that binds to DNA to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing Propidium Iodide (PI) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Anticancer Activity
The following table presents representative data for a Schiff base derivative closely related to the this compound scaffold, demonstrating its cytotoxic potential.
| Compound | Cell Line | IC50 (µg/mL) |
| 2,4-Dichloro-6-(p-tolylimino-methyl)-phenol | Human Breast Carcinoma | >3 to <1000 |
| [Co(II) complex of above] | Human Breast Carcinoma | >3 to <1000 |
| [Ni(II) complex of above] | Human Breast Carcinoma | >3 to <1000 |
| [Cu(II) complex of above] | Human Breast Carcinoma | >3 to <1000 |
| [Zn(II) complex of above] | Human Breast Carcinoma | >3 to <1000 |
Data adapted from a study on a structurally similar dichloro-substituted Schiff base and its metal complexes, indicating a range of activity.[3]
Visualizing the Mechanism: Signaling Pathway Diagram
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Antimicrobial Activity: Scope and Evaluation
Derivatives of halogenated anilines, particularly Schiff bases, have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] The imine group (-C=N-) in Schiff bases is considered crucial for their biological activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
Protocol:
-
Plate Preparation: Prepare a lawn of the test microorganism on an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Apply sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition: Measure the diameter of the zone of no growth around each disk. The size of the zone is indicative of the antimicrobial activity.
Data Presentation: Antimicrobial Activity
The following table provides a template for presenting MIC data for this compound derivatives against a panel of microorganisms.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Control Drug | Data | Data | Data |
In Silico Studies: Predicting Biological Activity
Computational methods are invaluable tools in modern drug discovery, allowing for the prediction of biological activity and pharmacokinetic properties before synthesis and in vitro testing.
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique can be used to predict the binding affinity and interaction of a this compound derivative with a specific protein target (e.g., a kinase in a signaling pathway).
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial pharmacokinetic properties that determine the drug-likeness of a compound. In silico tools can predict these properties, helping to prioritize candidates for further development.
Workflow for In Silico Evaluation
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijlpr.com [ijlpr.com]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. idexx.dk [idexx.dk]
- 12. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guided Protocol for the Dichlorination of m-Toluidine
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of dichlorinated methylaniline derivatives, starting from m-toluidine (3-methylaniline). Chlorinated anilines are pivotal structural motifs and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Direct chlorination of activated aromatic systems like m-toluidine often leads to a mixture of products and potential over-chlorination. To achieve regiochemical control, this protocol employs a robust three-step sequence involving N-acetylation, targeted dichlorination, and subsequent deprotection via hydrolysis. We will address the critical principles of electrophilic aromatic substitution to explain why this strategy yields 4,6-dichloro-3-methylaniline as the primary product, rather than other isomers such as 2,4-dichloro-5-methylaniline. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and safety protocols.
Part 1: Scientific Principles and Synthetic Strategy
The Challenge of Direct Chlorination & Regioselectivity
The direct electrophilic chlorination of m-toluidine is synthetically challenging. The starting material possesses two activating groups on the aromatic ring: an amino group (-NH₂) and a methyl group (-CH₃).
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group.
-
Methyl Group (-CH₃): A moderately activating, ortho, para-directing group.
Both groups strongly activate the positions ortho and para to themselves. For m-toluidine (3-methylaniline), the amino group (at C1) directs incoming electrophiles to positions C2, C4, and C6. The methyl group (at C3) reinforces this activation at positions C2, C4, and C6. This high degree of activation makes the reaction difficult to control, often resulting in a mixture of mono-, di-, and tri-chlorinated products, as well as potential oxidation of the aniline.
The N-Acetylation Protection Strategy
To overcome these challenges, a common and effective strategy is to temporarily "tame" the powerful amino group by converting it into an acetamido group (-NHCOCH₃). This is achieved through N-acetylation. The resulting N-(3-methylphenyl)acetamide has several advantages:
-
Moderated Reactivity: The acetyl group is electron-withdrawing by resonance, which significantly reduces the activating strength of the nitrogen lone pair. This helps prevent over-chlorination.
-
Steric Hindrance: The bulkiness of the acetamido group sterically hinders the ortho positions (C2 and C6), making the para position (C4) more accessible to the electrophile.
-
Preserved Regioselectivity: Despite being less activating, the acetamido group remains an ortho, para-director.
When N-(3-methylphenyl)acetamide is subjected to dichlorination, the directing effects favor substitution at C4 (para to -NHCOCH₃) and C6 (ortho to -NHCOCH₃ and meta to -CH₃). This leads predictably to the formation of N-(4,6-dichloro-3-methylphenyl)acetamide.
Proposed Three-Step Synthetic Pathway
The overall synthesis is logically structured into three distinct stages:
-
N-Acetylation: Protection of the amino group of m-toluidine to form N-(3-methylphenyl)acetamide.
-
Dichlorination: Regioselective chlorination of the protected intermediate to yield N-(4,6-dichloro-3-methylphenyl)acetamide.
-
Hydrolysis: Deprotection of the acetamido group to furnish the final product, 4,6-dichloro-3-methylaniline.
Part 2: Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Materials and Reagents
| Reagent | CAS Number | Formula | Molar Mass ( g/mol ) |
| m-Toluidine | 108-44-1 | C₇H₉N | 107.15 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |
| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | 134.97 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
Step 1: N-Acetylation of m-Toluidine
-
Objective: To synthesize N-(3-methylphenyl)acetamide.[1]
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add m-toluidine (10.7 g, 0.10 mol).
-
In the fume hood, carefully add glacial acetic acid (30 mL) followed by the slow, dropwise addition of acetic anhydride (11.2 g, 0.11 mol) while stirring. An exothermic reaction will occur.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 30 minutes.
-
Allow the reaction mixture to cool slightly, then pour it cautiously into 200 mL of ice-cold water with vigorous stirring.
-
A white precipitate of N-(3-methylphenyl)acetamide will form. Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 50 mL) to remove residual acid.
-
Dry the product in a desiccator or a vacuum oven at 60°C.
-
-
Expected Outcome: A white to off-white crystalline solid. Yield: 13-14 g (87-94%).
Step 2: Dichlorination of N-(3-methylphenyl)acetamide
-
Objective: To synthesize N-(4,6-dichloro-3-methylphenyl)acetamide.
-
Procedure:
-
Set up a 250 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ fumes).
-
In the flask, dissolve the dried N-(3-methylphenyl)acetamide (7.45 g, 0.05 mol) in glacial acetic acid (50 mL).
-
Cool the flask in an ice-water bath.
-
Charge the dropping funnel with sulfuryl chloride (14.2 g, 0.105 mol).
-
Add the sulfuryl chloride dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture into 250 mL of ice-cold water. A precipitate will form.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.
-
-
Expected Outcome: A solid precipitate. Recrystallization from ethanol/water may be required for purification.
Step 3: Hydrolysis to 4,6-dichloro-3-methylaniline
-
Objective: To deprotect the acetamido group and obtain the final product.
-
Procedure:
-
Place the crude N-(4,6-dichloro-3-methylphenyl)acetamide from the previous step into a 250 mL round-bottom flask.
-
Add ethanol (50 mL) and concentrated hydrochloric acid (30 mL).
-
Equip the flask with a reflux condenser and heat the mixture under reflux for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the mixture by adding aqueous sodium hydroxide solution (e.g., 10 M) until the solution is basic (pH > 10). The free amine will precipitate.
-
Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the 4,6-dichloro-3-methylaniline by recrystallization (e.g., from hexane or ethanol/water) or column chromatography.
-
-
Expected Outcome: A crystalline solid.
Part 3: Data Summary and Characterization
| Parameter | Step 1: Acetylation | Step 2: Dichlorination | Step 3: Hydrolysis |
| Primary Reactant | m-Toluidine | N-(3-methylphenyl)acetamide | N-(4,6-dichloro-3-methylphenyl)acetamide |
| Key Reagent | Acetic Anhydride | Sulfuryl Chloride | Hydrochloric Acid |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Ethanol |
| Temperature | Reflux (~118°C) | 0-20°C, then RT | Reflux (~80-90°C) |
| Reaction Time | 30 minutes | 2.5 hours | 1-2 hours |
| Expected Yield | 87-94% | Variable, typically >70% | Variable, typically >80% |
Product Characterization: The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern for dichlorinated species.
-
FT-IR Spectroscopy: To monitor the appearance/disappearance of key functional groups (N-H, C=O).
Part 4: Visualization of the Synthetic Workflow
References
Laboratory-Scale Synthesis of 2,4-Dichloro-5-methylaniline: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,4-Dichloro-5-methylaniline (CAS: 17601-75-1), a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described method is based on the regioselective dichlorination of 3-methylaniline. The protocol emphasizes safety, efficiency, and product purity, offering field-proven insights into the causality behind experimental choices. It is designed for researchers, chemists, and drug development professionals who require a reliable method for producing this compound in a laboratory setting.
Introduction and Scientific Background
This compound is a substituted aniline derivative whose structural motif is integral to numerous biologically active molecules. The precise placement of chlorine and methyl groups on the aniline ring dictates its reactivity and utility as a building block. The synthesis of such polychlorinated aromatic amines often presents challenges related to regioselectivity and the management of hazardous reagents.
The protocol herein details a robust two-step synthesis commencing from the readily available 3-methylaniline (m-toluidine). The strategy involves:
-
Acetylation: Protection of the highly activating amino group as an acetamide. This step is crucial to moderate the reactivity of the aromatic ring, prevent oxidation, and ensure controlled chlorination.
-
Electrophilic Chlorination: Sequential introduction of two chlorine atoms onto the activated aromatic ring using an in situ generated chlorinating agent from hydrochloric acid and hydrogen peroxide.
-
Hydrolysis: Deprotection of the acetamide to yield the final aniline product.
This approach provides a high degree of control over the reaction, leading to good yields and high purity of the desired isomer.
Reaction Scheme and Mechanism
The overall synthesis can be visualized in three principal stages:
Stage 1: Acetylation of 3-Methylaniline
3-Methylaniline reacts with acetic anhydride to form N-(3-methylphenyl)acetamide.
Stage 2: Dichlorination of N-(3-methylphenyl)acetamide The acetanilide undergoes electrophilic aromatic substitution with chlorine to yield N-(2,4-dichloro-5-methylphenyl)acetamide.
Stage 3: Hydrolysis to this compound
Acid-catalyzed hydrolysis of the acetamide reveals the target product.
Mechanistic Rationale: The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. Starting with N-(3-methylphenyl)acetamide, the first chlorination is directed to the para-position (C4) relative to the powerful acetamido director. The second chlorination is then directed to one of the remaining ortho-positions (C2 or C6). The C2 position is favored due to less steric hindrance from the adjacent methyl group compared to the C6 position.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 3-Methylaniline (m-toluidine) | 108-44-1 | 107.15 | 10.7 g (0.1 mol) | Corrosive, toxic. Handle with care. |
| Acetic Anhydride | 108-24-7 | 102.09 | 11.2 mL (0.12 mol) | Corrosive, lachrymator. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | Corrosive. |
| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 | 50 mL | Corrosive, causes severe burns. |
| Hydrogen Peroxide (30% w/w) | 7722-84-1 | 34.01 | 24 mL (~0.24 mol) | Strong oxidizer. Handle with care. |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As required | For neutralization. Corrosive. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | For extraction. Flammable. |
| Ethanol | 64-17-5 | 46.07 | As required | For recrystallization. Flammable. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As required | For drying. |
Equipment
-
500 mL and 250 mL three-neck round-bottom flasks
-
Reflux condenser and dropping funnel
-
Magnetic stirrer with heating plate
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat. [1]* Calibrated thermometer
-
Fume hood
Detailed Experimental Protocol
This protocol should be performed entirely within a well-ventilated fume hood.
Part A: Synthesis of N-(3-methylphenyl)acetamide
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Reaction Mixture: Add 10.7 g (0.1 mol) of 3-methylaniline and 50 mL of glacial acetic acid to the flask. Stir until the aniline is fully dissolved.
-
Acetylation: While stirring, slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution. An exothermic reaction will occur.
-
Reaction Completion: Heat the mixture to 100°C and maintain for 1 hour to ensure complete acetylation.
-
Isolation: Allow the mixture to cool to room temperature, then pour it into 250 mL of cold water while stirring. The white precipitate of N-(3-methylphenyl)acetamide will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) and air dry. The product is sufficiently pure for the next step.
Part B: Dichlorination of N-(3-methylphenyl)acetamide
-
Setup: Place the crude N-(3-methylphenyl)acetamide from Part A into a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Add 50 mL of glacial acetic acid and 25 mL of concentrated hydrochloric acid. Stir the mixture until a slurry is formed. Cool the flask in an ice-water bath to 0-5°C.
-
Chlorination: Slowly add 24 mL of 30% hydrogen peroxide dropwise via the dropping funnel over a period of 60-90 minutes. [2]Causality: The slow addition and low temperature are critical to control the exothermic reaction, prevent the formation of unwanted byproducts, and ensure regioselectivity. The reaction of HCl and H₂O₂ generates Cl₂ in situ.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Part C: Hydrolysis and Product Isolation
-
Hydrolysis: Add 25 mL of concentrated hydrochloric acid to the reaction mixture and equip the flask with a reflux condenser. Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours to hydrolyze the acetamide.
-
Work-up - Neutralization: Cool the reaction mixture to room temperature and carefully pour it over 300 g of crushed ice in a large beaker. Slowly neutralize the acidic solution by adding 50% aqueous sodium hydroxide solution until the pH is approximately 8-9. Perform this step in an ice bath as the neutralization is highly exothermic. The crude product will precipitate as a brownish solid or oil.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Part D: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. The expected product is a crystalline solid.
Workflow and Mechanism Visualization
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Reaction Mechanism: Electrophilic Chlorination
Caption: Simplified mechanism of electrophilic chlorination on the activated aromatic ring.
Safety, Hazards, and Waste Disposal
Expertise Insight: Substituted anilines and their precursors are often toxic and can be absorbed through the skin. [3]Strict adherence to safety protocols is non-negotiable.
-
General Hazards: The final product, this compound, is harmful if swallowed. [4]Intermediates and starting materials like 3-methylaniline are toxic and corrosive. Concentrated acids (HCl) and bases (NaOH) can cause severe chemical burns. Hydrogen peroxide is a strong oxidizer.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and heavy-duty nitrile gloves. [1]All operations must be conducted in a certified chemical fume hood. [5]* First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. [1][4] * Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [1][4] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [4] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [1]* Waste Disposal: All organic and aqueous waste must be segregated into appropriate, labeled containers for hazardous waste disposal according to institutional and local regulations. [1]Do not pour any reagents or reaction mixtures down the drain.
-
Characterization and Expected Results
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₇Cl₂N [4] |
| Molecular Weight | 176.04 g/mol [4] |
| Expected Yield | 60-70% (based on 3-methylaniline) |
| Melting Point | ~80-84 °C |
Analytical Confirmation:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons, the methyl group protons, and the amine protons, with chemical shifts and coupling constants consistent with the proposed structure.
-
GC-MS: Gas Chromatography-Mass Spectrometry can confirm the purity and identity of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 175/177/179 corresponding to the isotopic pattern of two chlorine atoms. [6]* FT-IR: The infrared spectrum should display characteristic peaks for N-H stretching of the amine group (~3400-3300 cm⁻¹) and C-Cl stretching (~800-600 cm⁻¹).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Loss of product during work-up or recrystallization. | Extend reaction times and monitor by TLC. Be careful during neutralization and extraction. Use minimal hot solvent for recrystallization. |
| Dark, Oily Product | Oxidation of aniline; Formation of polymeric side products. | Ensure temperature control during chlorination. Perform neutralization at low temperatures. Purify with activated charcoal during recrystallization. |
| Incorrect Isomer Formation | Poor regiocontrol during chlorination. | Strictly adhere to the reaction temperature (0-5°C) during the addition of the chlorinating agent. |
| Product Fails to Crystallize | Presence of impurities. | Attempt purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure the crude product is fully dry before recrystallization. |
References
Application Notes & Protocols: Synthesis of Azo Dyes and Pigments Utilizing 2,4-Dichloro-5-methylaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of 2,4-Dichloro-5-methylaniline in Modern Color Chemistry
This compound is a key aromatic amine intermediate, indispensable in the synthesis of a specific range of high-performance azo dyes and pigments.[1] Its molecular architecture, featuring two chlorine atoms and a methyl group on the aniline ring, is not arbitrary. These substituents exert significant electronic and steric effects that are strategically leveraged to produce colorants with desirable properties. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the derived diazonium salt, leading to efficient coupling reactions. Furthermore, the overall substitution pattern contributes to the final dye's stability, lightfastness, and resistance to chemical degradation, making it suitable for demanding applications in textiles, plastics, and inks.[1]
The primary application of this compound is in the production of azo colorants. Azo compounds, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic organic dyes.[2][3] Their synthesis is a cornerstone of industrial organic chemistry, typically involving a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich substrate.[2] This guide provides a detailed examination of these processes as they apply to this compound, offering both the theoretical underpinnings and field-proven experimental protocols for researchers and development professionals.
Part 1: The Foundational Chemistry of Synthesis
The conversion of this compound into a vibrant dye relies on two sequential, well-understood electrophilic reactions.
The Diazotization Reaction: Activating the Amine
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This transformation is critical as it converts the weakly nucleophilic amino group into a highly reactive electrophilic diazonium group (-N₂⁺), setting the stage for the color-forming coupling reaction.
The reaction is performed in a cold, acidic solution. Nitrous acid (HNO₂), the key reagent, is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][6][7]
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable and can decompose violently at higher temperatures, often losing N₂ gas to form phenols or other undesired byproducts.[4][6] Maintaining the reaction in an ice bath is non-negotiable for both yield and safety.
-
Strong Acidic Medium: The acid serves two purposes. First, it reacts with sodium nitrite to generate the necessary nitrous acid.[7] Second, it protonates the starting aniline, forming the amine salt. While this deactivates the ring towards unwanted side reactions, the free amine, present in a small equilibrium concentration, is the species that reacts with the nitrosating agent. For weakly basic anilines, a strongly acidic medium is often required to achieve efficient diazotization.[8]
Caption: Workflow for the diazotization of this compound.
The Azo Coupling Reaction: Chromophore Formation
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile.[5] It attacks an electron-rich aromatic ring, known as the coupling component, to form the characteristic -N=N- azo bond, which is the primary chromophore responsible for the dye's color.
Common coupling components include phenols, naphthols, aromatic amines, and active methylene compounds.[3][9] The position of the coupling on the partner molecule is directed by the activating groups already present (e.g., -OH, -NH₂), typically occurring at the para position unless it is blocked, in which case ortho coupling occurs.[5]
Causality Behind Experimental Choices:
-
pH Control: The pH of the coupling medium is crucial. The reactivity of the diazonium salt is favored by acidic conditions, while the reactivity of the coupling component (especially phenols) is favored by alkaline conditions (which generate the more strongly activating phenoxide ion). A compromise pH is therefore required, tailored to the specific coupling component. For phenol/naphthol coupling, a slightly alkaline pH (8-10) is common. For amine coupling, a slightly acidic pH (4-7) is used to ensure sufficient concentration of the free amine for coupling without deactivating the diazonium salt.
-
Electron-Rich Coupler: The coupling component must be highly activated with electron-donating groups (e.g., -OH, -NR₂). The diazonium ion is a relatively weak electrophile and will not react with deactivated aromatic rings.
Caption: General workflow for the azo coupling reaction and product isolation.
Part 2: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Diazonium salts in their solid, dry state can be explosive; never attempt to isolate them. Always use the diazonium salt solution immediately after preparation.[6]
Protocol 1: Diazotization of this compound
This protocol details the formation of the 2,4-Dichloro-5-methylbenzenediazonium chloride solution.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (0.05 mol scale) | Molar Equiv. |
|---|---|---|---|
| This compound | 176.04 | 8.80 g | 1.0 |
| Concentrated HCl (~37%) | 36.46 | 12.5 mL (~0.15 mol) | ~3.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.62 g | 1.05 |
| Distilled Water | 18.02 | 100 mL | - |
| Ice | - | As needed | - |
Procedure:
-
Amine Salt Formation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 8.80 g (0.05 mol) of this compound.
-
To the flask, add 50 mL of distilled water, followed by the slow, careful addition of 12.5 mL of concentrated hydrochloric acid while stirring. The mixture will form a fine slurry of the amine hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0–5 °C. It is critical to maintain this temperature throughout the subsequent steps.[6]
-
Nitrite Solution Preparation: In a separate beaker, dissolve 3.62 g (0.0525 mol) of sodium nitrite in 50 mL of distilled water and cool the solution in an ice bath.
-
Diazotization: Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. The rate of addition must be controlled to ensure the internal temperature does not exceed 5 °C.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solid amine should dissolve, yielding a clear, yellowish solution of the diazonium salt.
-
Verification (Optional): Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate dark blue color indicates excess nitrous acid and a complete reaction.
-
The resulting diazonium salt solution is unstable and must be used immediately for the coupling reaction. DO NOT STORE. [6]
Protocol 2: Synthesis of a Naphthol AS-based Azo Pigment
This protocol uses the diazonium salt prepared in Protocol 1 and couples it with Naphthol AS (a common coupling component in pigment synthesis) to produce a stable red pigment.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (0.05 mol scale) | Molar Equiv. |
|---|---|---|---|
| Diazonium Salt Solution | - | From Protocol 1 | 1.0 |
| Naphthol AS | 263.29 | 13.16 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | ~4.0 g | ~2.0 |
| Distilled Water | 18.02 | 250 mL | - |
Procedure:
-
Coupling Solution Preparation: In a 600 mL beaker, dissolve 13.16 g (0.05 mol) of Naphthol AS and 4.0 g (0.1 mol) of sodium hydroxide in 250 mL of warm distilled water. Stir until a clear solution is obtained, then cool to 10-15 °C in an ice bath.
-
Coupling Reaction: While stirring the Naphthol AS solution vigorously, slowly add the cold diazonium salt solution (from Protocol 1) over about 30 minutes.
-
A brightly colored precipitate will form immediately. The pH of the mixture should be maintained in the alkaline range (pH 9-10) to ensure efficient coupling.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for 1-2 hours at 10-15 °C to ensure the reaction goes to completion.
-
Product Isolation: Filter the precipitated pigment using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with distilled water until the filtrate is neutral and free of salts. This step is critical for the final product's stability and color purity.
-
Drying: Dry the pigment in an oven at 60-70 °C to a constant weight.
Reaction Summary:
| Parameter | Value |
|---|---|
| Reactants | 2,4-Dichloro-5-methylbenzenediazonium chloride, Naphthol AS |
| Solvent | Water |
| Temperature | 10-15 °C |
| Reaction Time | ~2-3 hours |
| Theoretical Yield | ~20.5 g |
| Observed Color | Red |
Part 3: Characterization of the Synthesized Dye
Confirming the identity and purity of the synthesized azo pigment is essential. Standard spectroscopic techniques are employed for this purpose.
-
UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorption (λmax) in a suitable solvent (e.g., DMF or Chloroform). The λmax value is directly related to the color of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. The presence of a peak in the 1550-1450 cm⁻¹ region is characteristic of the N=N stretching vibration, confirming the formation of the azo linkage. Other expected peaks include C-H, C=C (aromatic), and potentially N-H and C=O from the Naphthol AS moiety.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, confirming the successful coupling and the final arrangement of atoms.[11][12]
Expected Spectroscopic Data for the Product of Protocol 2:
| Technique | Expected Result | Rationale |
|---|---|---|
| UV-Vis (in DMF) | λmax ≈ 480-520 nm | Corresponds to π → π* transitions in the extended conjugated system, typical for red pigments. |
| FT-IR (KBr pellet) | ~1500 cm⁻¹~1650 cm⁻¹~3300 cm⁻¹ | N=N stretch (azo group)C=O stretch (amide in Naphthol AS)N-H stretch (amide in Naphthol AS) |
| ¹H-NMR (DMSO-d₆) | Multiplets at 7-9 ppmSinglet at ~2.4 ppm | Aromatic protons from both rings.Methyl group protons from the aniline moiety. |
References
- 1. nbinno.com [nbinno.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijirset.com [ijirset.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 2,4-Dichloro-5-methylaniline in Agrochemical Synthesis
Introduction: The Strategic Importance of Substituted Anilines in Modern Crop Protection
2,4-Dichloro-5-methylaniline is a key aromatic amine intermediate, strategically valuable in the synthesis of a diverse range of modern agrochemicals. Its specific substitution pattern—two chlorine atoms, a methyl group, and a reactive amine function on a benzene ring—provides a versatile scaffold for the construction of potent active ingredients. This guide provides in-depth application notes and detailed laboratory protocols for the synthesis of two major classes of agrochemicals derived from this precursor: pyrazole carboxamide fungicides and phenylurea herbicides.
The protocols outlined herein are designed for researchers, chemists, and process development professionals in the agrochemical industry. They emphasize not only the procedural steps but also the underlying chemical principles and rationale, ensuring that the methodologies are robust, reproducible, and serve as a self-validating system for producing high-purity compounds.
PART 1: Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides are a cornerstone of modern disease management in agriculture. Their primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of pathogenic fungi.[1][2][3][4] This disruption of cellular respiration leads to a potent and broad-spectrum fungicidal effect. This compound serves as the critical "aniline anchor" for these molecules, directly influencing their binding affinity to the SDH enzyme complex.
Target Molecule: N-(2,4-dichloro-5-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This molecule is a representative example of a highly active SDH inhibitor. The synthesis is a two-step process involving the preparation of a key pyrazole intermediate followed by an amide coupling reaction.
Workflow for Pyrazole Carboxamide Synthesis
Caption: Synthetic workflow for the target pyrazole carboxamide fungicide.
Protocol 1.1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This key intermediate is the acylating agent required for the final coupling step. It is synthesized from its corresponding carboxylic acid.[5][6]
-
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to create a slurry (approx. 5-10 mL per gram of carboxylic acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until gas evolution ceases. Monitor the reaction progress by TLC (thin-layer chromatography).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically a yellow to brown oil or low-melting solid and can be used in the next step without further purification.
-
Protocol 1.2: Amide Coupling to Synthesize N-(2,4-dichloro-5-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This step involves the formation of the crucial amide bond between the aniline precursor and the pyrazole acid chloride.
-
Materials:
-
This compound
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1.1)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Toluene
-
-
Procedure:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting aniline is consumed (monitored by TLC or LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product as a solid.
-
Self-Validating System: Analytical Characterization
| Parameter | Expected Outcome |
| Appearance | Off-white to light tan solid |
| Yield | 75-90% (after purification) |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃) | Predicted shifts (ppm): Aromatic protons (2H), pyrazole proton (1H), N-H proton (1H, broad), CHF₂ proton (1H, triplet), N-CH₃ (3H), Ar-CH₃ (3H). |
| ¹³C NMR (CDCl₃) | Predicted shifts (ppm): Aromatic carbons, pyrazole ring carbons, C=O, CHF₂ (triplet), N-CH₃, Ar-CH₃. |
| MS (ESI+) | Predicted [M+H]⁺ corresponding to the molecular weight of the product. |
PART 2: Synthesis of Phenylurea Herbicides
Phenylurea herbicides are another vital class of agrochemicals that act by inhibiting photosynthesis at the photosystem II (PSII) complex in plants.[7][8][9] This disruption of electron transport leads to rapid weed mortality. This compound can be readily converted into a potent phenylurea herbicide.
Target Molecule: 1-(2,4-dichloro-5-methylphenyl)-3,3-dimethylurea
This molecule is a structural analog of the commercial herbicide Chlorotoluron.[10] The synthesis is a straightforward one-step reaction.
Workflow for Phenylurea Synthesis
Caption: Synthetic workflow for the target phenylurea herbicide.
Protocol 2.1: Synthesis of 1-(2,4-dichloro-5-methylphenyl)-3,3-dimethylurea
This protocol describes the reaction of the aniline with a carbamoyl chloride to form the urea linkage.
-
Materials:
-
This compound
-
Dimethylcarbamoyl chloride
-
Pyridine or Triethylamine
-
Anhydrous acetonitrile or THF
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add pyridine (1.1 eq) to the solution and stir.
-
Slowly add dimethylcarbamoyl chloride (1.05 eq) dropwise to the mixture at room temperature. Caution: Dimethylcarbamoyl chloride is a suspected carcinogen and should be handled with extreme care in a fume hood.
-
After the addition, heat the reaction mixture to 50-60°C and stir for 3-5 hours, or until the reaction is complete as indicated by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with stirring. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
-
Purification: The crude product can be further purified by recrystallization from ethanol or a similar solvent to obtain the final product with high purity.
-
Self-Validating System: Analytical Characterization
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% (after purification) |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃) | Predicted shifts (ppm): Aromatic protons (2H), N-H proton (1H, broad), N(CH₃)₂ protons (6H, singlet), Ar-CH₃ (3H, singlet). |
| ¹³C NMR (CDCl₃) | Predicted shifts (ppm): Aromatic carbons, C=O, N(CH₃)₂, Ar-CH₃. |
| MS (ESI+) | Predicted [M+H]⁺ corresponding to the molecular weight of the product. |
Safety and Handling
-
This compound: This compound is harmful if swallowed and may cause skin and eye irritation. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.
-
Thionyl Chloride and Dimethylcarbamoyl Chloride: These reagents are corrosive, toxic, and moisture-sensitive. Handle only in a fume hood with appropriate PPE.
-
Consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of important agrochemicals. The detailed protocols provided for a pyrazole carboxamide fungicide and a phenylurea herbicide demonstrate robust and reproducible synthetic routes. By understanding the underlying chemical principles and utilizing the analytical checkpoints, researchers can confidently synthesize and validate these and other related agrochemical compounds, contributing to the development of new and effective crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 8. fbn.com [fbn.com]
- 9. southeast.k-state.edu [southeast.k-state.edu]
- 10. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]
Application Note: A Stability-Indicating RP-HPLC Method for Purity Determination of 2,4-Dichloro-5-methylaniline
Abstract & Introduction
2,4-Dichloro-5-methylaniline is a critical chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and agrochemicals. The purity of this starting material is paramount as process-related impurities or degradation products can carry through the manufacturing process, potentially affecting the safety, efficacy, and stability of the final product. Therefore, a robust, accurate, and specific analytical method for determining its purity is essential for quality control and regulatory compliance.
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity. High-performance liquid chromatography is the premier technique for this analysis due to its high resolving power and sensitivity, making it ideal for separating the main component from closely related structural isomers and potential degradants.[1][2] The method described herein is designed for use by researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.
Scientific Principle: Reversed-Phase Chromatography
The method is based on reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analytes and the stationary phase. A non-polar stationary phase (a C18, octadecylsilane-bonded silica column) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.
This compound, being a relatively non-polar aromatic amine, is retained on the C18 column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the analytes are eluted from the column in order of increasing hydrophobicity. This gradient approach ensures that both polar and non-polar impurities are eluted and resolved from the main analyte peak within a single analytical run.[1] Detection is performed using a UV detector, as the aromatic ring structure of the aniline derivative provides strong chromophores for sensitive detection.[1]
Materials and Instrumentation
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC gradient grade or higher.
-
Water: HPLC grade, Milli-Q, or equivalent deionized water (resistivity ≥ 18.2 MΩ·cm).
-
Methanol: HPLC grade (for sample preparation).
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Test Sample: this compound batch to be analyzed.
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary solvent delivery pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV-Vis detector.
-
Analytical Column: A robust C18 column is recommended. A good starting point is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm. Phenyl-based columns can also be considered for alternative selectivity due to potential π-π interactions with the aromatic analyte.[3]
-
Data Acquisition Software: Chromatography data station (CDS) for instrument control, data acquisition, and processing.
Detailed Experimental Protocol
Mobile Phase Preparation
-
Mobile Phase A (MPA): HPLC Grade Water.
-
Mobile Phase B (MPB): HPLC Grade Acetonitrile.
-
Preparation: Filter both solvents through a 0.45 µm membrane filter before use and degas thoroughly, for example, by sonication or helium sparging.
Solution Preparation
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended. This ensures solubility and compatibility with the initial mobile phase conditions, preventing peak distortion.
-
Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Mix thoroughly.
-
Test Sample Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Mix thoroughly. Sonicate if necessary to ensure complete dissolution.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds, providing good retention and resolution. |
| Mobile Phase | A: Water; B: Acetonitrile | A common, effective solvent system for separating aniline derivatives. Provides good peak shape and is UV transparent. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Gradient Elution | Time (min) | %B |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 254 nm | Aromatic compounds like anilines typically exhibit strong absorbance at this wavelength. A DAD is recommended to confirm the absorbance maximum and check for peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and column loading. |
| Run Time | 30 minutes | Allows for the elution of all components and re-equilibration of the column for the next injection. |
Analytical Workflow and Data Processing
The overall process from sample preparation to final purity calculation is outlined in the diagram below.
Caption: Workflow for the HPLC purity analysis of this compound.
System Suitability Testing (SST)
Before analyzing samples, inject the Reference Standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Repeatability: The relative standard deviation (%RSD) of the peak area for the main peak is not more than 2.0%.
-
Tailing Factor (Asymmetry): The tailing factor for the this compound peak is between 0.8 and 1.5.
-
Theoretical Plates (Efficiency): The column efficiency for the main peak is greater than 2000.
Purity Calculation
The purity of the test sample is calculated using the area normalization method. This method assumes that all impurities have a similar UV response to the main component.
Formula: % Purity = (A_main / A_total) * 100
Where:
-
A_main = Peak area of this compound.
-
A_total = Total sum of the areas of all peaks in the chromatogram (excluding solvent front and blank peaks).
Method Trustworthiness and Validation Principles
The trustworthiness of this protocol is established through its design as a self-validating, stability-indicating analytical method (SIAM).[2] A SIAM is crucial as it must be able to distinguish the API from any potential process impurities and degradation products that might arise during synthesis or upon storage.[1] To fully validate this method according to International Council for Harmonisation (ICH) Q2(R1) guidelines, the following performance characteristics should be formally evaluated:
-
Specificity: Verified through forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) to demonstrate that all degradation peaks are resolved from the main analyte peak.
-
Linearity: Assessed by analyzing a series of solutions across a range of concentrations (e.g., 50% to 150% of the nominal concentration) to confirm a linear relationship between peak area and concentration.
-
Accuracy: Determined by analyzing samples with known amounts of added impurities (spiking) and calculating the percentage recovery.
-
Precision (Repeatability & Intermediate): Evaluated by performing multiple analyses of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision).
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±2% in mobile phase composition) to ensure the method's performance remains acceptable.
References
Application Note: Identification and Semi-Quantitative Analysis of 2,4-Dichloro-5-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction & Significance
2,4-Dichloro-5-methylaniline (CAS No. 17601-75-1) is a substituted aniline that serves as an intermediate in the synthesis of various chemical products, including dyes and potentially pharmaceutical compounds.[1][2] Due to the known toxicity and potential carcinogenicity of many chlorinated anilines, the ability to selectively identify and quantify this compound is critical for process monitoring, quality control in drug development, and environmental assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this application. Its high chromatographic resolution effectively separates the target analyte from a complex sample matrix, while the mass spectrometer provides unambiguous identification based on the analyte's unique mass-to-charge ratio (m/z) and fragmentation pattern. This application note provides a comprehensive, field-proven protocol for the robust identification of this compound.
Principle of the Method
This method is predicated on the synergistic capabilities of gas chromatography and mass spectrometry.
-
Gas Chromatography (GC): A liquid sample containing the analyte is injected into a heated inlet, where it is vaporized. An inert carrier gas (Helium) transports the vaporized sample onto a capillary column. The column's stationary phase, a non-polar or semi-polar polymer, separates compounds based on their boiling points and chemical interactions. This compound, being a semi-volatile organic compound, elutes from the column at a characteristic time, known as the retention time (RT), under specific temperature conditions.
-
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the high-vacuum environment of the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and to fragment into smaller, characteristic ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z. The resulting mass spectrum serves as a "molecular fingerprint," allowing for confident identification.
Health & Safety Precautions
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] Related dichloroaniline compounds are toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure. Therefore, all handling of this compound and its solutions must be conducted in a well-ventilated fume hood.
Mandatory Personal Protective Equipment (PPE) includes:
-
Nitrile or butyl rubber gloves
-
Chemical safety goggles or a face shield[3]
-
A lab coat
-
Use of a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dusts or aerosols may be generated.[3]
Refer to the specific Safety Data Sheet (SDS) for this compound before commencing any work.[1]
Protocol: Sample Preparation & Analysis
This protocol is designed as a self-validating system, incorporating calibration standards and quality control checks to ensure data integrity.
Required Materials & Reagents
-
Standards: this compound analytical standard (≥98% purity)
-
Solvents: HPLC-grade or pesticide-grade Methanol, Toluene, and Dichloromethane
-
Reagents: Anhydrous Sodium Sulfate (for drying)
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler vials (2 mL) with PTFE-lined septa
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
-
Vortex mixer
-
Analytical balance
-
Preparation of Standards
The causality behind preparing a dilution series is to establish a calibration curve, which correlates the instrument's response (peak area) to a known concentration. This is fundamental for quantification.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol. This solution should be stored at 4°C in the dark.
-
Working Stock Solution (100 µg/mL): Pipette 5.0 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to the mark with Toluene.
-
Calibration Standards (0.5 - 20 µg/mL): Prepare a series of calibration standards by diluting the Working Stock Solution with Toluene in 10 mL volumetric flasks as described in the table below. Toluene is chosen as the final solvent as it is compatible with many GC injection systems and extraction protocols.[4]
| Target Concentration (µg/mL) | Volume of Working Stock (100 µg/mL) | Final Volume (mL) |
| 0.5 | 50 µL | 10 |
| 1.0 | 100 µL | 10 |
| 5.0 | 500 µL | 10 |
| 10.0 | 1.0 mL | 10 |
| 20.0 | 2.0 mL | 10 |
Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is a robust technique for isolating analytes from a liquid matrix based on their differential solubility.[5] This example protocol is for a 100 mL aqueous sample.
-
pH Adjustment: Transfer 100 mL of the aqueous sample to a 250 mL separatory funnel. Adjust the sample to a pH > 11 using 1.0 M Sodium Hydroxide. This basic condition ensures the aniline is in its non-protonated, more organic-soluble form, maximizing extraction efficiency.[6]
-
Extraction: Add 30 mL of Dichloromethane to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collect Organic Phase: Drain the lower organic (Dichloromethane) layer into a clean flask.
-
Repeat Extraction: Repeat the extraction (step 2 & 3) two more times with fresh 30 mL aliquots of Dichloromethane, combining all organic extracts.
-
Drying & Concentration: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water. Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 1 mL.
-
Final Preparation: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
Experimental Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
GC-MS Instrumental Parameters
The following parameters serve as a validated starting point. Optimization may be required based on the specific instrument and matrix. The choice of a 5% phenyl-type column provides good selectivity for chlorinated aromatic compounds.[7]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | Provides excellent inertness and separation for semi-volatile compounds. |
| Carrier Gas | Helium (99.999%) | Inert carrier gas, standard for MS applications. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation efficiency. |
| Injection Volume | 1.0 µL | Standard volume to avoid overloading the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Split Ratio | 20:1 | Prevents column overloading for moderately concentrated samples; can be adjusted. |
| Oven Program | Initial: 70°C (hold 1 min), Ramp 1: 10°C/min to 280°C (hold 5 min) | A robust general-purpose program for separating aniline derivatives.[8] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation. |
| Electron Energy | 70 eV | Universal standard for EI, allows comparison with library spectra (e.g., NIST). |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte integrity and prevent condensation. |
| Quadrupole Temp. | 150 °C | Prevents contamination of the mass analyzer. |
| MS Transfer Line | 280 °C | Prevents analyte condensation between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-300) & Selected Ion Monitoring (SIM) | Full scan for initial identification; SIM for enhanced sensitivity and quantification. |
Data Analysis & Expected Results
Identification
Identification is confirmed by a two-factor authentication process:
-
Retention Time (RT): The retention time of the peak in the sample chromatogram must match the retention time of the certified standard within a predefined window (e.g., ±0.1 minutes).
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must visually match the spectrum of the standard and/or a reference library spectrum.[6] The relative abundances of the key ions should agree within ±20%.
Mass Spectral Interpretation
The molecular weight of this compound is 176.04 g/mol .[1][9] Due to the presence of two chlorine atoms, the molecular ion (M⁺) will exhibit a characteristic isotopic cluster at m/z 175 (for ³⁵Cl₂), 177 (for ³⁵Cl³⁷Cl), and 179 (for ³⁷Cl₂). The most intense peak in this cluster, m/z 175, is typically used as the primary quantifier ion.
| Ion Type | m/z (Expected) | Rationale | Role |
| Molecular Ion (M⁺) | 175 | [M]⁺ with two ³⁵Cl isotopes | Quantifier Ion |
| Isotope Ion | 177 | [M+2]⁺ with one ³⁵Cl and one ³⁷Cl | Qualifier Ion 1 |
| Isotope Ion | 179 | [M+4]⁺ with two ³⁷Cl isotopes | Qualifier Ion 2 |
| Fragment Ion | 160 | [M-CH₃]⁺ Loss of the methyl group | Qualifier Ion 3 |
| Fragment Ion | 140 | [M-Cl]⁺ Loss of a chlorine atom | Qualifier Ion 4 |
Note: The exact m/z values and their relative intensities should be confirmed by analyzing a pure standard on the specific instrument used.
Conclusion
This application note details a robust and reliable GC-MS protocol for the identification of this compound. The methodology, from sample extraction to instrumental analysis and data interpretation, is grounded in established analytical principles for chloroaniline compounds. By following this guide, researchers, scientists, and drug development professionals can achieve accurate and defensible results for process control, safety assessment, and regulatory compliance.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 17601-75-1|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. 17601-75-1 | this compound - Capot Chemical [capotchem.com]
Application Note: Unambiguous Structural Elucidation of 2,4-Dichloro-5-methylaniline using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural elucidation of 2,4-Dichloro-5-methylaniline using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details the strategic application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We will explore the theoretical underpinnings of these experiments, provide detailed, step-by-step protocols for sample preparation and data acquisition, and present a thorough analysis of predicted spectral data to unambiguously confirm the molecular structure of the target compound. This guide emphasizes the causality behind experimental choices to ensure scientifically sound and reproducible results.
Introduction
This compound is an important synthetic intermediate in the chemical and pharmaceutical industries. Its precise chemical structure is critical for ensuring the desired reactivity, purity, and safety of downstream products. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural characterization of organic molecules in solution.[1][2][3] This powerful method provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][4]
This application note will serve as a practical guide to utilizing a suite of NMR experiments for the complete structural verification of this compound. We will move from the fundamental 1D spectra to the more informative 2D correlation experiments, demonstrating how to piece together the molecular puzzle with confidence.
Molecular Structure of this compound:
-
Chemical Formula: C₇H₇Cl₂N
-
Molecular Weight: 176.04 g/mol
-
CAS Number: 17601-75-1[5]
Theoretical Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[2][3] The precise frequency of this resonance is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) . This allows us to differentiate between atoms in different parts of a molecule. Furthermore, the interaction between the spins of neighboring nuclei leads to spin-spin coupling , which provides valuable information about the connectivity of atoms.
For complex molecules, 1D spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques have been developed to overcome this by spreading the spectral information across two frequency axes.[6][7][8] This application note will focus on the following key experiments:
-
¹H NMR: Provides information on the number of different types of protons, their relative abundance (integration), and their neighboring protons (multiplicity).
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation).[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for piecing together the molecular skeleton.[13][14][15]
Experimental Protocol
This section outlines a robust protocol for the preparation and NMR analysis of this compound.
Materials and Equipment
-
This compound (purity ≥ 97%)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm, high precision)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
Safety Precautions
This compound and related chlorinated anilines are classified as harmful or toxic.[5][16] It is imperative to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[5][16]
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized chemical shift.[17][18]
-
Mixing: Gently vortex the vial until the sample is completely dissolved.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Labeling: Properly label the NMR tube with the sample identification.
NMR Data Acquisition
The following is a general set of parameters for a 400 MHz spectrometer. These may need to be optimized for your specific instrument.
-
¹H NMR:
-
Pulse program: zg30
-
Spectral width: ~16 ppm
-
Number of scans: 16
-
Relaxation delay (d1): 2 seconds
-
-
¹³C NMR:
-
Pulse program: zgpg30 (proton decoupled)
-
Spectral width: ~240 ppm
-
Number of scans: 1024
-
Relaxation delay (d1): 2 seconds
-
-
COSY:
-
Pulse program: cosygpqf
-
Number of increments: 256
-
Number of scans per increment: 8
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.2
-
Number of increments: 256
-
Number of scans per increment: 8
-
-
HMBC:
-
Pulse program: hmbcgplpndqf
-
Number of increments: 256
-
Number of scans per increment: 16
-
Long-range coupling delay optimized for 8 Hz.
-
Predicted Spectral Data and Interpretation
This section provides a detailed predictive analysis of the NMR spectra for this compound.
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons (CH₃): This signal will integrate to 3 protons and will appear as a sharp singlet due to the absence of neighboring protons. Its chemical shift is predicted to be around δ 2.3-2.5 ppm .
-
A broad singlet for the amine protons (NH₂): This signal will integrate to 2 protons. The chemical shift of amine protons can be highly variable and is dependent on concentration, solvent, and temperature. It is expected to appear in the range of δ 3.5-4.5 ppm . This peak is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-
Two singlets for the aromatic protons (Ar-H): There are two protons on the aromatic ring. Due to their substitution pattern, they are not coupled to each other and will appear as two distinct singlets, each integrating to 1 proton.
-
The proton at position 3 (H-3), situated between two chlorine atoms, is expected to be the most downfield, likely around δ 7.2-7.4 ppm .
-
The proton at position 6 (H-6), adjacent to the amine group, is predicted to be more upfield, around δ 6.8-7.0 ppm .
-
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 2.3 - 2.5 | Singlet | 3H | -CH₃ |
| 2 | 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ |
| 3 | 6.8 - 7.0 | Singlet | 1H | Ar-H (H-6) |
| 4 | 7.2 - 7.4 | Singlet | 1H | Ar-H (H-3) |
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 18 - 22 | -CH₃ |
| 2 | 115 - 120 | C-6 |
| 3 | 120 - 125 | C-2 |
| 4 | 128 - 133 | C-5 |
| 5 | 133 - 138 | C-3 |
| 6 | 135 - 140 | C-4 |
| 7 | 142 - 147 | C-1 |
2D NMR Analysis: Connecting the Pieces
While the 1D spectra provide a strong foundation, 2D NMR is essential for unambiguous assignment.
Experimental Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural elucidation.
-
COSY: The COSY spectrum will be relatively simple for this molecule. It is expected to show no cross-peaks between the aromatic protons as they are not adjacent. Similarly, the methyl and amine protons will not show any correlations, confirming their isolated nature.
-
HSQC: The HSQC spectrum will be crucial for definitively assigning the protonated carbons. It will show cross-peaks connecting:
-
The methyl protons (δ ~2.4 ppm) to the methyl carbon (δ ~20 ppm).
-
The aromatic proton H-6 (δ ~6.9 ppm) to the C-6 carbon (δ ~117 ppm).
-
The aromatic proton H-3 (δ ~7.3 ppm) to the C-3 carbon (δ ~135 ppm).
-
-
HMBC: The HMBC spectrum is the key to confirming the overall substitution pattern. It reveals long-range correlations (2-3 bonds) and will connect the molecular fragments.
Key Predicted HMBC Correlations:
| Proton Signal (Assignment) | Correlates to Carbon Signal (Assignment) | Number of Bonds | Structural Implication |
| -CH₃ (δ ~2.4 ppm) | C-5 (δ ~130 ppm) | 2 | Confirms methyl group is attached to C-5. |
| C-4 (δ ~137 ppm) | 3 | ||
| C-6 (δ ~117 ppm) | 3 | ||
| Ar-H (H-6) (δ ~6.9 ppm) | C-1 (δ ~145 ppm) | 2 | Confirms position of H-6 relative to the amine-bearing carbon. |
| C-5 (δ ~130 ppm) | 2 | ||
| C-2 (δ ~122 ppm) | 3 | ||
| C-4 (δ ~137 ppm) | 3 | ||
| Ar-H (H-3) (δ ~7.3 ppm) | C-1 (δ ~145 ppm) | 3 | Confirms position of H-3 relative to key carbons. |
| C-2 (δ ~122 ppm) | 2 | ||
| C-4 (δ ~137 ppm) | 2 | ||
| C-5 (δ ~130 ppm) | 3 |
HMBC Correlation Diagram
Caption: Predicted key 2- and 3-bond HMBC correlations.
By systematically analyzing these correlations, the full connectivity of the molecule can be established. The correlation of the methyl protons to C-4, C-5, and C-6, combined with the correlations from H-3 and H-6, will lock in the positions of all substituents on the aromatic ring, providing unambiguous structural confirmation.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the identity and purity of this important chemical intermediate. The systematic application of these techniques ensures the highest level of scientific integrity and provides a self-validating system for structural confirmation.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. longdom.org [longdom.org]
- 3. microbenotes.com [microbenotes.com]
- 4. wiley.com [wiley.com]
- 5. angenechemical.com [angenechemical.com]
- 6. use of nmr in structure ellucidation | PDF [slideshare.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bionmr.unl.edu [bionmr.unl.edu]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-methylaniline
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-5-methylaniline. The inherent challenge in synthesizing this specific isomer lies in achieving high regioselectivity during the chlorination steps. Direct chlorination of the parent aniline is often unselective and can lead to a mixture of isomers and undesirable byproducts.[1] This document provides a robust, multi-step synthetic strategy, detailed troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and significantly improve your reaction yields and product purity.
Section 1: Recommended Synthetic Pathway & Core Principles
Our field-proven method to achieve high regioselectivity and yield for this compound involves a three-step sequence starting from 3-methylaniline (m-toluidine). This strategy is predicated on the principle of using a protecting group to modulate the reactivity and directing effects of the amine, thereby guiding the electrophilic chlorination to the desired positions.
The overall workflow is as follows:
-
Amine Protection: Acetylation of 3-methylaniline to form N-(3-methylphenyl)acetamide.
-
Regioselective Dichlorination: Stepwise chlorination of the protected intermediate to yield N-(2,4-dichloro-5-methylphenyl)acetamide.
-
Deprotection: Hydrolysis of the acetamide to furnish the final product, this compound.
Causality Behind the Strategy:
-
Why Protect the Amine? The unprotected aniline is highly susceptible to oxidation by chlorinating agents. Furthermore, the powerful activating and ortho-, para-directing nature of the -NH2 group would lead to poor regioselectivity and potential over-chlorination. Converting it to an acetamide (-NHCOCH₃) moderates its activating strength and provides steric hindrance, which is essential for guiding the chlorination steps predictably.[2]
-
Why Stepwise Chlorination? The electronic properties of the substrate change after the first chlorination. The first chlorine atom is introduced at the C4 position, which is para to the strongly directing acetamido group. The second chlorination is then directed to the C2 position, which is ortho to the acetamido group and activated by both the methyl and acetamido groups.
Caption: Recommended three-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
| Problem Area | Question & Answer |
| Step 1: Acetylation | Q: My yield of N-(3-methylphenyl)acetamide is low or the product is oily. What are the common causes? A: 1. Incomplete Reaction: Ensure you are using at least a 1:1 molar ratio of acetic anhydride to 3-methylaniline. An excess of the aniline can make purification difficult. 2. Hydrolysis of Acetic Anhydride: Acetic anhydride reacts readily with water. Ensure your glassware is dry and the 3-methylaniline starting material is anhydrous. 3. Product Loss: The product has some solubility in water. Ensure the precipitation is complete by cooling the reaction mixture sufficiently before filtration. Wash the collected solid with cold, minimal-volume water or petroleum ether to remove impurities without dissolving the product.[3] |
| Step 2: Dichlorination | Q: My chlorination reaction is producing a mixture of isomers and over-chlorinated products. How can I improve selectivity? A: 1. Temperature Control: Exothermic chlorination reactions can easily lead to side products if the temperature is not controlled. Maintain the recommended temperature throughout the addition of the chlorinating agent, using an ice bath if necessary. 2. Choice and Stoichiometry of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is effective, but its addition must be slow and controlled. Using exactly one equivalent for the first chlorination is critical to isolate the mono-chloro intermediate before proceeding. For milder conditions, consider N-Chlorosuccinimide (NCS). 3. Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the mono- and di-chlorinated products. Stop the reaction immediately once the desired product is maximized. |
| Q: The reaction stalls after the formation of the mono-chlorinated product, N-(4-chloro-3-methylphenyl)acetamide. How can I drive it to completion? A: The mono-chlorinated acetanilide is less reactive than the starting material due to the deactivating effect of the first chlorine atom. To achieve the second chlorination, you may need more forcing conditions: 1. Increase Stoichiometry: Add a second equivalent of the chlorinating agent. 2. Increase Temperature: After the initial controlled addition, you may need to warm the reaction mixture gently (e.g., to 40-50 °C) to facilitate the second substitution. Monitor closely with TLC to avoid byproduct formation. 3. Increase Reaction Time: Allow the reaction to stir for a longer period after the addition of the chlorinating agent is complete. | |
| Step 3: Hydrolysis | Q: The final deprotection step is giving a poor yield or a dark, tarry product. What is going wrong? A: 1. Incomplete Hydrolysis: Ensure you are using a sufficient concentration of acid (e.g., concentrated HCl) and an adequate reaction time/temperature (reflux is common). The reaction can be slow. 2. Product Decomposition: While heat is required, excessive temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction and work it up as soon as the starting acetanilide is consumed. 3. Difficult Workup: After hydrolysis, the product is an aniline hydrochloride salt. Neutralization with a base (e.g., NaOH, NaHCO₃) is required to liberate the free amine for extraction. Ensure the aqueous phase is sufficiently basic (pH > 10) for complete liberation. The free amine product can be susceptible to air oxidation, so performing the workup promptly is advised. |
| General Purity | Q: My final product is impure after workup. What are the best purification methods? A: 1. Recrystallization: This is the most effective method for removing minor impurities. A solvent system like ethanol/water or hexane/ethyl acetate is a good starting point. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold. 2. Column Chromatography: If recrystallization fails to remove persistent impurities (like isomers), silica gel chromatography is necessary. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will typically separate the desired product from more polar impurities. 3. Distillation: If the product is a liquid or low-melting solid, vacuum distillation can be an effective purification technique.[4] |
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I perform a direct dichlorination of 3-methylaniline without the acetylation step?
-
A: This is strongly discouraged. Direct chlorination of anilines is notoriously difficult to control.[1] The highly activating amino group will lead to a mixture of mono-, di-, and tri-chlorinated isomers, as well as significant amounts of polymeric tar due to oxidation of the aniline ring. The yield of the desired this compound would be exceptionally low, and the purification process would be extremely challenging.
-
-
Q: What is the best analytical method to monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the most practical method for real-time monitoring. Use silica gel plates and a mobile phase such as 3:1 Hexanes:Ethyl Acetate. Anilines and their derivatives can be visualized under a UV lamp (254 nm) and/or by staining with potassium permanganate solution. For quantitative analysis of product mixtures and final purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
-
Q: Are there alternative chlorinating agents I can use?
-
A: Yes. While sulfuryl chloride (SO₂Cl₂) is effective, other reagents can be employed.
-
N-Chlorosuccinimide (NCS): A solid reagent that is easier to handle and often provides milder reaction conditions, potentially increasing selectivity. It is often used with an acid catalyst.
-
Chlorine Gas (Cl₂): Highly effective but requires specialized equipment (gas handling lines) and extreme caution. It is typically used in industrial settings and often in a solvent like sulfuric acid or an inert chlorocarbon.[5]
-
Copper(II) Chloride (CuCl₂): Can be used for direct chlorination of unprotected anilines, but yields and selectivity can be variable.[1]
-
-
Section 4: Detailed Experimental Protocols
The following protocols are provided on a representative 10 mmol scale. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Acetylation of 3-Methylaniline
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylaniline (1.07 g, 10 mmol) and glacial acetic acid (20 mL).
-
Cool the flask in an ice bath. Slowly add acetic anhydride (1.12 g, 1.05 mL, 11 mmol) dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
A white precipitate of N-(3-methylphenyl)acetamide will form. Continue stirring for 15 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing with two portions of cold deionized water (2 x 20 mL).
-
Dry the product under vacuum. (Expected yield: >90%).
Protocol 2: Dichlorination of N-(3-methylphenyl)acetamide
-
In a 100 mL three-neck flask fitted with a dropping funnel, condenser, and nitrogen inlet, dissolve the dried N-(3-methylphenyl)acetamide (1.49 g, 10 mmol) in glacial acetic acid (30 mL).
-
Cool the solution to 10-15 °C in an ice-water bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (2.97 g, 1.76 mL, 22 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C.
-
After addition, remove the ice bath and stir the reaction at room temperature for 3-4 hours, monitoring by TLC until the starting material and mono-chlorinated intermediate are consumed.
-
Carefully pour the reaction mixture into 150 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure N-(2,4-dichloro-5-methylphenyl)acetamide.
Protocol 3: Hydrolysis to this compound
-
Place the dried N-(2,4-dichloro-5-methylphenyl)acetamide (2.18 g, 10 mmol) in a 100 mL round-bottom flask.
-
Add ethanol (30 mL) and concentrated hydrochloric acid (15 mL).
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then pour it onto 100 g of crushed ice.
-
Slowly neutralize the acidic solution by adding 50% (w/v) sodium hydroxide solution until the pH is >10. The free amine will precipitate or form an oil.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify further by recrystallization or column chromatography as needed.
| Parameter | Step 1: Acetylation | Step 2: Dichlorination | Step 3: Hydrolysis |
| Key Reagents | Acetic Anhydride | Sulfuryl Chloride | Conc. Hydrochloric Acid |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Ethanol |
| Temperature | 0 °C to RT | 10-15 °C then RT | Reflux (80-90 °C) |
| Typical Time | 1-2 hours | 3-5 hours | 4-6 hours |
| Workup | Water precipitation | Water precipitation | Neutralization & Extraction |
| Monitoring | TLC (3:1 Hex:EtOAc) | TLC (3:1 Hex:EtOAc) | TLC (3:1 Hex:EtOAc) |
Section 5: Visual Troubleshooting Workflow
When encountering low yield or purity, a systematic approach is essential. The following diagram outlines a logical workflow for diagnosing and resolving common issues.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
- 1. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. US3890388A - Ring chlorination of ortho-toluidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,4-Dichloro-5-methylaniline
Welcome to the technical support center for the purification of 2,4-Dichloro-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The information herein is synthesized from established chemical principles and best practices for aniline derivatives.
I. Understanding Your Crude Material: Potential Impurities
The first step in any successful purification is to understand the potential impurities in your crude this compound. The nature of these impurities will largely depend on the synthetic route employed. Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the aniline or chlorinating agents.
-
Regioisomers: Isomers with chlorine and methyl groups at different positions on the aniline ring are common byproducts in aromatic substitution reactions.[1]
-
Over- or Under-halogenated Species: Compounds with one or three chlorine atoms instead of the desired two.
-
Oxidation and Polymeric Byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored, high-molecular-weight impurities.[2][3] This is often the cause of dark coloration in crude aniline samples.[2]
-
Residual Solvents and Reagents: Solvents and other chemicals used in the synthesis and work-up may be present.
A preliminary analysis of your crude material by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the impurity profile and help guide your purification strategy.[4][5][6]
II. Purification Strategies: A Troubleshooting Approach
This section provides a question-and-answer-formatted guide to the most common purification techniques applicable to this compound, along with troubleshooting for issues you may encounter.
A. Recrystallization: The Workhorse of Solid Purification
Recrystallization is often the first method of choice for purifying solid organic compounds.[7] It relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[7]
Q1: How do I choose a suitable solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the predicted XlogP of 2.9 for this compound, it is a relatively non-polar compound. A good starting point would be to test solvents of varying polarities.
Recommended Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, observing for solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Non-polar | Hexanes, Heptane | Due to the non-polar nature of the molecule, it may have good solubility in hot non-polar solvents and poor solubility when cold. |
| Moderately Polar | Toluene, Dichloromethane | These may offer a good balance of solubility properties. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Often good solvents for anilines, especially when used in a mixed solvent system with water. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | A two-solvent system can be effective if a single solvent is not ideal.[8] |
Q2: My crude this compound is a dark oil or solid. How can I decolorize it?
A2: Dark coloration is typically due to oxidized, polymeric impurities.[1][3] These can often be removed by treating the solution with activated carbon during recrystallization.[1]
Decolorization Protocol:
-
Dissolve your crude compound in a suitable hot solvent.
-
Allow the solution to cool slightly and add a small amount of activated carbon (typically 1-5% by weight of your compound).
-
Gently heat the mixture for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the clear filtrate to cool slowly to induce crystallization.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[1]
Troubleshooting "Oiling Out":
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the hot solvent to decrease the saturation.[1]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Slow Cooling: Allow the solution to cool very slowly to encourage the formation of crystal nuclei. Insulating the flask can help.
Q4: No crystals are forming, even after cooling in an ice bath. What are my next steps?
A4: This is a common issue, often due to either using too much solvent or the solution being supersaturated.
Troubleshooting Crystal Formation:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then try to cool it again.
Diagram 1: Recrystallization Workflow
Caption: A general workflow for the purification of this compound by recrystallization.
B. Distillation: For Liquid or Low-Melting Point Anilines
If your crude this compound is a liquid or a low-melting solid, distillation can be an effective purification method. Given that anilines can decompose at high temperatures, vacuum distillation is generally preferred.[2][9]
Q5: Should I use simple, fractional, or steam distillation?
A5:
-
Vacuum Distillation: This is the most recommended method for anilines to avoid decomposition at their atmospheric boiling points.[2] It is particularly effective for separating the aniline from non-volatile polymeric impurities.
-
Steam Distillation: This can be a good option for removing non-volatile impurities and is often used for aniline purification.[3][9] It is especially useful if the compound is thermally sensitive.
-
Fractional Distillation: If your crude material contains impurities with boiling points close to that of the product (e.g., regioisomers), fractional distillation under vacuum will provide better separation.
Q6: I don't have an experimental boiling point for this compound. How do I perform a vacuum distillation?
A6: While an experimental boiling point is ideal, you can proceed with caution. The boiling point of aniline is significantly reduced under vacuum.[2] For example, the boiling point of aniline drops from 184 °C at atmospheric pressure to 72 °C at 20 mmHg.[2] A similar reduction can be expected for this compound.
General Vacuum Distillation Protocol:
-
Place the crude material in a round-bottom flask with a stir bar or boiling chips.
-
Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Slowly apply vacuum and observe for any initial bubbling from dissolved gases or volatile impurities.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Monitor the temperature at the still head. The temperature should rise and stabilize as the product begins to distill. Collect the fraction that distills over a narrow temperature range.
Q7: My distillate is still colored. What could be the cause?
A7:
-
Bumping: Vigorous boiling or "bumping" can carry non-volatile colored impurities into the collection flask.[2] Ensure smooth boiling by using a stir bar or fresh boiling chips.
-
Thermal Decomposition: Even under vacuum, some decomposition can occur if the heating is too aggressive. Heat the distillation pot gently and evenly.
-
Oxidation: The freshly distilled aniline can oxidize upon contact with air. It is best to distill under an inert atmosphere (e.g., nitrogen or argon) and store the purified product under inert gas in a dark, cool place.[1]
Diagram 2: Distillation Troubleshooting Logic
Caption: A logical flow for troubleshooting colored distillate in aniline purification.
C. Column Chromatography: For Difficult Separations
Column chromatography is a powerful technique for separating compounds with similar physical properties, such as regioisomers.[10]
Q8: What stationary and mobile phases should I use for purifying this compound by column chromatography?
A8:
-
Stationary Phase: Silica gel is the most common stationary phase for the chromatography of small organic molecules.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The optimal ratio will depend on the specific impurities.
Mobile Phase Selection Protocol (using TLC):
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a test eluent system (e.g., 9:1 hexanes:ethyl acetate).
-
Visualize the plate (UV light is often effective for aromatic compounds).[11][12]
-
The ideal eluent system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
Table 2: Suggested Eluent Systems for Chromatography
| Eluent System | Polarity | Comments |
| Hexanes/Ethyl Acetate | Low to Medium | A standard and versatile system. Start with a low percentage of ethyl acetate and gradually increase the polarity. |
| Hexanes/Dichloromethane | Low to Medium | Good for separating less polar compounds. |
| Dichloromethane/Methanol | Medium to High | Useful for more polar anilines or impurities. |
Q9: My compound is streaking on the TLC plate and the column. What can I do?
A9: Streaking is often caused by the basicity of the aniline interacting too strongly with the acidic silica gel.
Troubleshooting Streaking:
-
Add a Basic Modifier: Add a small amount of triethylamine (e.g., 0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.
Q10: How can I visualize the spots on the TLC plate if they are not UV-active?
A10: While this compound is likely UV-active due to its aromatic nature,[12] other visualization methods can be used:
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often stain organic compounds as brown spots.[13]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized.[13]
-
p-Anisaldehyde Stain: This stain can be used for a wide variety of functional groups.[11]
III. Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
-
Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity.
-
TLC: A single spot on a TLC plate developed in multiple eluent systems suggests high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any remaining impurities.[4]
-
GC-MS: This technique can provide both retention time data (for purity assessment) and mass spectral data (for structural confirmation).[5][6]
IV. Safety and Handling
Anilines and their derivatives should be handled with care as they can be toxic and are often readily absorbed through the skin.[9][14] Always consult the Safety Data Sheet (SDS) for this compound before handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Storage: Store purified this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place to prevent degradation.[1]
V. References
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Retrieved from --INVALID-LINK--
-
Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from --INVALID-LINK--
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, March 19). How to distill aniline before using it for polymerization? Retrieved from --INVALID-LINK--
-
Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from --INVALID-LINK--
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from --INVALID-LINK--
-
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-methoxyaniline. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Org. Process Res. Dev. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
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(n.d.). TLC stains. Retrieved from --INVALID-LINK--
-
(n.d.). RECRYSTALLISATION. Retrieved from --INVALID-LINK--
-
(n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from --INVALID-LINK--
-
Elsevier. (2022). Purification of Laboratory Chemicals - 9th Edition. Retrieved from --INVALID-LINK--
-
Armarego, W. L. F. (2022). Purification of Laboratory Chemicals: Part 1: Physical Techniques, Chemical Techniques, Organic Chemicals, Ninth Edition. The Australian National University. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogenated Anilines. Retrieved from --INVALID-LINK--
-
Apple Books. (n.d.). Purification of Laboratory Chemicals. Retrieved from --INVALID-LINK--
-
KGROUP. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from --INVALID-LINK--
-
Taylor & Francis. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from --INVALID-LINK--
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,4-Dichloro-N-methylaniline 97%. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Dichloroaniline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102363597A - Preparation method of 2,4-dichloro-5-isopropoxy aniline salt. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,4-Dichloro-N-methylaniline 97%. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021, October 18). (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Tlc for chlorinated pesticides copy. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from --INVALID-LINK--
-
Chromatography Today. (2012, April 1). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. d-nb.info [d-nb.info]
- 6. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TLC stains [reachdevices.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Chlorination of 5-Methylaniline
Welcome to the technical support guide for the chlorination of 5-methylaniline (also known as p-toluidine). This document provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with this common yet nuanced electrophilic aromatic substitution reaction. The guidance herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a mixture of mono-chlorinated isomers. How can I control the regioselectivity?
Answer: This is the most common challenge in the chlorination of 5-methylaniline. The formation of multiple isomers is a direct consequence of the directing effects of the two activating substituents on the aromatic ring: the amino group (-NH₂) and the methyl group (-CH₃).
-
Electronic Effects: Both the amino and methyl groups are ortho, para-directing activators.[1] The amino group is a significantly stronger activator than the methyl group because the nitrogen's lone pair can donate electron density directly into the ring via resonance.[2] This makes the positions ortho to the amino group (positions 2 and 6) and para to it (position 4) highly nucleophilic and susceptible to electrophilic attack.[3][4][5] The methyl group also activates the ring, but to a lesser extent, through hyperconjugation.
-
Steric Hindrance: The methyl group at position 5 creates steric hindrance, which can influence the final product ratio.
Given these factors, the primary mono-chlorination products are typically:
-
2-Chloro-5-methylaniline: Substitution ortho to the amino group.
-
4-Chloro-5-methylaniline: Substitution para to the amino group and ortho to the methyl group.
Controlling the ratio of these isomers depends heavily on the reaction conditions and the chlorinating agent used. Milder reagents and lower temperatures generally favor the thermodynamically more stable product, which is often the para-chloro isomer due to reduced steric hindrance.
Question 2: I'm observing significant amounts of dichlorinated products. How can I improve the selectivity for mono-chlorination?
Answer: Over-chlorination is a frequent side reaction because the initial mono-chlorinated product is still an activated aromatic ring, susceptible to a second electrophilic attack.[4][6] The high activating strength of the amino group makes it difficult to stop the reaction cleanly after a single substitution.[3]
Here are several strategies to minimize dichlorination:
-
Control Stoichiometry: Use the chlorinating agent as the limiting reagent. A slight excess of 5-methylaniline can help ensure the chlorinating agent is consumed before it can react with the mono-chlorinated product. Start with 0.95 equivalents of the chlorinating agent and adjust as needed based on reaction monitoring.
-
Slow Reagent Addition: Add the chlorinating agent slowly, portion-wise or via a syringe pump, to maintain a low instantaneous concentration in the reaction mixture. This prevents localized areas of high reagent concentration that promote di-substitution.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). This reduces the overall reaction rate and increases the selectivity for the more reactive starting material over the mono-chlorinated product.
-
Choice of Chlorinating Agent: Milder chlorinating agents are less prone to over-reaction. N-Chlorosuccinimide (NCS) is often preferred over more aggressive reagents like sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂) for achieving mono-selectivity.[7][8][9]
The following table, compiled from typical literature findings, illustrates how reaction parameters can influence product distribution.
| Chlorinating Agent | Equivalents | Temperature | Solvent | Typical Mono:Di Ratio |
| N-Chlorosuccinimide (NCS) | 1.0 | 0 °C | Acetonitrile | >95:5 |
| N-Chlorosuccinimide (NCS) | 1.2 | 25 °C | Acetonitrile | 80:20 |
| Sulfuryl Chloride (SO₂Cl₂) | 1.0 | 0 °C | Dichloromethane | 70:30 |
| Chlorine (Cl₂) | 1.1 | -10 °C | Acetic Acid | 60:40 |
Note: These values are illustrative and can vary based on specific substrate concentrations and reaction times.
The following diagram illustrates a logical workflow for troubleshooting and optimizing against the formation of dichlorinated byproducts.
Caption: A decision workflow for minimizing dichlorination byproducts.
Question 3: My reaction mixture is turning dark brown or black, resulting in tar-like byproducts. What is causing this decomposition?
Answer: The formation of dark, often polymeric or resinous, byproducts is typically due to the oxidation of the aniline functional group.[10] Anilines are electron-rich and can be easily oxidized, especially under harsh chlorination conditions or in the presence of strong oxidizing agents.[11]
Causes and Mitigation Strategies:
-
Oxidizing Chlorinating Agents: Reagents like chlorine gas or sulfuryl chloride can act as both chlorinating agents and oxidants. The presence of trace water can exacerbate this issue.[10]
-
Reaction Temperature: High reaction temperatures can accelerate oxidative decomposition.
-
Solution: Maintain strict temperature control and run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Atmosphere: The presence of atmospheric oxygen can contribute to oxidation.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
-
Acidic Conditions: While some chlorinations are acid-catalyzed, strong acidic conditions can sometimes promote side reactions.[12]
-
Solution: If using an acid catalyst, screen different acids and loadings to find the optimal balance between reaction rate and stability. In many cases with activated substrates like 5-methylaniline, an external acid catalyst may not be necessary when using NCS.[8]
-
Question 4: I suspect N-chlorination is occurring. How can I identify it and, more importantly, prevent it?
Answer: N-chlorination is a potential side reaction where the electrophilic chlorine attacks the nitrogen atom of the amino group instead of the aromatic ring. This forms an unstable N-chloroaniline intermediate. While sometimes reversible, these intermediates can also lead to undesired rearrangements or decomposition pathways.
Prevention via Amino Group Protection: The most robust and widely accepted method to prevent both N-chlorination and the over-activation issues discussed earlier is to temporarily protect the amino group.[2][9][13] The most common protection strategy is acetylation.
-
Protection: React 5-methylaniline with acetic anhydride or acetyl chloride to form N-(5-methylphenyl)acetamide (5-methylacetanilide).
-
Chlorination: The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than a free amino group.[2][5] This moderation drastically reduces the chances of dichlorination and eliminates the possibility of N-chlorination. The steric bulk of the acetyl group further enhances selectivity for the para position.[2]
-
Deprotection: After chlorination, the acetyl group is easily removed by acid or base hydrolysis to yield the desired chloro-5-methylaniline.
Caption: Comparison of direct vs. protection-based chlorination workflows.
Recommended Protocol: Selective Para-Chlorination of 5-Methylaniline via Acetyl Protection
This protocol is designed to maximize the yield and purity of 4-chloro-5-methylaniline by using a protection/deprotection strategy.
Part 1: Protection (Acetylation)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylaniline (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the solution while stirring. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of ice water. The protected product, N-(5-methylphenyl)acetamide, will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum. The product is often pure enough for the next step without further purification.
Part 2: Chlorination
-
Setup: Suspend the dried N-(5-methylphenyl)acetamide (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Chlorinating Agent: In a separate container, dissolve N-Chlorosuccinimide (NCS) (1.05 eq.) in glacial acetic acid.
-
Reagent Addition: Add the NCS solution dropwise to the acetanilide suspension at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, pour the mixture into ice water. The chlorinated acetanilide will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.
Part 3: Deprotection (Hydrolysis)
-
Setup: Place the crude chlorinated acetanilide in a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Reaction: Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is basic (~8-9). The desired product will precipitate.
-
Isolation & Purification: Collect the crude 4-chloro-5-methylaniline by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final, pure product.
References
- 1. byjus.com [byjus.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Chlorination - Common Conditions [commonorganicchemistry.com]
- 9. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
Optimizing reaction conditions for 2,4-Dichloro-5-methylaniline synthesis
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth, field-proven insights into common challenges, offering solutions grounded in chemical principles to optimize your experimental outcomes.
Process Chemistry Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with the nitration of p-toluidine to form 4-methyl-3-nitroaniline. This intermediate then undergoes a three-step sequence: diazotization, a Sandmeyer reaction for dichlorination, and finally, reduction of the nitro group to the target aniline.
Each stage presents unique challenges, from regioselectivity in the initial nitration to the inherent instability of the diazonium salt intermediate.[1] This guide will address potential pitfalls at each step of the following general workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.
Low Yield & Purity Issues
Question 1: My overall yield is consistently low after the Sandmeyer reaction (Step 3). What are the most likely causes?
Answer: Low yields in the Sandmeyer reaction step are a frequent challenge and can typically be traced back to two critical stages: the diazotization (Step 2) and the copper-catalyzed chlorination itself (Step 3).
-
Inefficient Diazotization: The formation of the diazonium salt is highly temperature-sensitive. The reaction between the aniline and nitrous acid (generated in situ from sodium nitrite and a strong acid) must be maintained between 0-5 °C.[2] If the temperature rises, the diazonium salt will prematurely decompose, often yielding phenols and other byproducts, which appear as a dark, oily mixture, accompanied by the evolution of nitrogen gas.[1][3]
-
Corrective Action: Ensure your ice bath is well-maintained. Add the sodium nitrite solution slowly, dropwise, to the acidic solution of the aniline, monitoring the internal reaction temperature with a calibrated thermometer. Never let it exceed 5 °C.
-
-
Decomposition of Diazonium Salt: Even when formed correctly, aryl diazonium salts are unstable and should be used immediately without isolation.[1] Delays between the diazotization and the Sandmeyer reaction will lead to degradation and a lower yield of the desired chlorinated product.
-
Corrective Action: Prepare your Sandmeyer reaction mixture (the CuCl solution) in a separate flask while the diazotization is proceeding. Once the diazotization is complete (indicated by a persistent positive test on starch-iodide paper for excess nitrous acid), immediately and slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
-
Catalyst (CuCl) Inactivity: The Sandmeyer reaction is a copper(I)-catalyzed process involving a single-electron transfer to form an aryl radical.[4] If the CuCl has oxidized to Cu(II) (often appearing greenish), its catalytic activity will be significantly diminished.
-
Corrective Action: Use freshly prepared or high-purity CuCl. If you suspect oxidation, you can wash the catalyst with a dilute solution of sulfurous acid followed by water, ethanol, and ether to obtain a pure white solid.
-
Question 2: I'm observing multiple spots on my TLC plate after the final reduction step, indicating significant impurities. How can I identify and prevent them?
Answer: Impurity formation can stem from side reactions in nearly every step of the synthesis.
-
Isomeric Impurities from Nitration: The initial nitration of p-toluidine can produce isomeric nitroanilines if not properly controlled. Protonation of the amino group in strong acid directs the incoming nitro group primarily to the meta-position, but other isomers can form.[5]
-
Prevention: Strictly follow established protocols for nitration, particularly regarding temperature control and the rate of acid addition.[6] Purifying the 4-methyl-3-nitroaniline intermediate by recrystallization before proceeding is highly recommended.
-
-
Phenolic Byproducts: As mentioned, if the diazotization temperature is too high, the diazonium salt decomposes to a phenol. This 2,4-dichloro-5-methylphenol will be carried through the synthesis and can be difficult to separate from the final product due to similar polarities.
-
Prevention: Maintain rigorous temperature control (0-5 °C) during diazotization.
-
-
Incomplete Reduction: If the reduction of the nitro group (Step 4) is incomplete, you will have residual 2,4-dichloro-5-methyl-nitrobenzene in your final product.
-
Prevention: Ensure a sufficient excess of the reducing agent (e.g., iron powder, tin(II) chloride) is used. Monitor the reaction by TLC until the starting nitro compound is fully consumed. The reaction is often exothermic, so control the addition of the reducing agent to maintain a steady reaction rate.
-
Question 3: The chlorination step is not selective, and I'm getting a mixture of mono- and di-chlorinated products. How can I improve regioselectivity?
Answer: Achieving specific regioselectivity in the chlorination of anilines can be challenging. While the Sandmeyer reaction on a pre-formed nitroaniline derivative provides good control, direct chlorination of anilines is also an option, though it often leads to mixtures. If you are attempting a direct chlorination route:
-
Para-selectivity: Direct chlorination of unprotected anilines often favors the para-position. Using copper(II) chloride (CuCl₂) in an ionic liquid can enhance para-selectivity under mild conditions.[7]
-
Ortho-selectivity: Forcing ortho-selectivity is more complex. Specialized organocatalytic methods, such as using a secondary amine organocatalyst with sulfuryl chloride, have been developed to direct chlorination to the ortho position.[8]
-
Meta-selectivity: Directing chlorination to the meta position is not feasible with standard electrophilic substitution. This requires advanced palladium-catalyzed C-H activation strategies.[9]
For the synthesis of this compound, the Sandmeyer route starting from 4-methyl-3-nitroaniline is superior as it precisely dictates the final positions of the chloro substituents.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The most common and reliable starting material is 4-methyl-3-nitroaniline. This precursor sets the stage for the correct positioning of the methyl and amino (after reduction) groups relative to the chloro substituents that will be introduced. An alternative is starting from 5-methyl-2-nitroaniline.
Q2: What are the critical safety precautions for this synthesis?
-
Diazonium Salts: Solid diazonium salts are explosive and should never be isolated. Always use them in a freshly prepared cold solution.[1]
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[5]
-
Reagents: The aniline starting materials and chlorinated products are toxic and should be handled with care to avoid inhalation, ingestion, or skin contact.
Q3: How can I confirm the formation of the diazonium salt?
A qualitative test using starch-iodide paper can be used. A small drop of the reaction mixture is applied to the paper. The presence of excess nitrous acid (indicating that all the aniline has reacted) will oxidize the iodide to iodine, which then forms a dark blue/black complex with the starch. This confirms the reaction is complete.
Q4: What are the best methods for purifying the final product?
Purification of this compound typically involves the following steps:
-
Acid-Base Extraction: After the reduction step, the reaction mixture is typically made basic to deprotonate the aniline. The product can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). Washing the organic layer with water and brine will remove inorganic salts.
-
Column Chromatography: If significant impurities remain, silica gel column chromatography is an effective method for purification. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is usually effective.
-
Recrystallization: For obtaining a highly pure, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) is the final step.
Key Experimental Parameters & Protocols
Table 1: Optimized Reaction Conditions
| Step | Parameter | Optimal Range/Value | Rationale & Notes |
| Nitration | Temperature | 0 °C | Minimizes the formation of isomeric byproducts.[6] |
| Reagents | HNO₃ in conc. H₂SO₄ | Strong acidic medium protonates the amine, directing nitration to the meta position.[5] | |
| Diazotization | Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. Higher temperatures cause decomposition.[2] |
| Stoichiometry | ~1.1 eq. NaNO₂ | A slight excess ensures all the primary amine is converted.[10] | |
| Sandmeyer | Catalyst | Copper(I) Chloride (CuCl) | The Cu(I) species is essential for the radical-nucleophilic substitution mechanism.[4] |
| Temperature | 0 - 10 °C (initial), then warm | The diazonium salt is added cold, then the mixture is gently warmed to drive the reaction. | |
| Reduction | Reagents | Fe/HCl or SnCl₂/HCl | Classic and effective methods for reducing aromatic nitro groups. |
| pH | Acidic | The reduction is carried out under acidic conditions. |
Reference Protocol: Synthesis of this compound
This protocol outlines the conversion of 4-methyl-3-nitroaniline to the final product.
Step 1: Diazotization of 4-Methyl-3-nitroaniline
-
In a flask, dissolve 10.0 g of 4-methyl-3-nitroaniline in 30 mL of concentrated hydrochloric acid. Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 5.0 g of sodium nitrite in 15 mL of water and cool it to 0 °C.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.
Step 2: Sandmeyer Dichlorination
-
In a separate, larger flask, dissolve 15.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly and carefully add the freshly prepared cold diazonium salt solution from Step 1 to the stirring CuCl solution.
-
After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently on a water bath (around 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature. The product, 2,4-dichloro-5-methyl-nitrobenzene, will often separate as an oil or solid.
Step 3: Reduction to this compound
-
Isolate the crude 2,4-dichloro-5-methyl-nitrobenzene from the Sandmeyer reaction.
-
Prepare a mixture of 20 g of granulated tin (or iron powder) and 50 mL of concentrated hydrochloric acid in a round-bottom flask.
-
Heat the mixture and add the crude nitro compound in small portions with vigorous stirring.
-
After the addition is complete, reflux the mixture for 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and carefully make it strongly alkaline by adding a concentrated NaOH solution.
-
Perform a steam distillation or extract the mixture with a suitable organic solvent (e.g., dichloromethane) to isolate the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. Khan Academy [khanacademy.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 2,4-Dichloro-5-methylaniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2,4-Dichloro-5-methylaniline. This guide is designed to provide in-depth, field-proven insights into the experimental challenges and nuances associated with this compound. We will address common questions and troubleshooting scenarios in a direct, question-and-answer format to facilitate your research.
Part 1: Frequently Asked Questions (FAQs) on Degradation Fundamentals
This section addresses foundational questions regarding the environmental fate and breakdown mechanisms of this compound. The pathways described are based on established principles for closely related chlorinated and methylated anilines.
Question 1: What are the primary degradation pathways for this compound in the environment?
Answer: this compound is susceptible to degradation through three main routes: microbial degradation, photochemical degradation, and, to a lesser extent, chemical degradation (e.g., hydrolysis).
-
Microbial Degradation: This is often the most significant pathway in soil and water. Bacteria can utilize the compound as a carbon and energy source. The process typically begins with an oxidative attack on the aromatic ring, followed by dechlorination and ring cleavage.[1][2] The presence of the methyl group may also allow for an initial oxidation at this site.
-
Photochemical Degradation: In the presence of sunlight, particularly in aqueous environments, the compound can be transformed. This process involves the absorption of light energy, leading to the generation of reactive species that can break down the molecule.[3][4] Photolysis is a major dissipation pathway for many chlorinated aromatic compounds.[5]
-
Chemical Degradation: While many chlorinated anilines are relatively stable to hydrolysis, this pathway can occur under specific pH and temperature conditions, though it is generally considered a minor dissipation route compared to microbial and photochemical processes.[5]
Question 2: How does the chemical structure (two chlorine atoms, one methyl group) influence its degradation?
Answer: The structure of this compound is critical to its degradation behavior:
-
Chlorine Atoms: The two chlorine atoms increase the compound's recalcitrance. The carbon-chlorine bond is strong, making the molecule more resistant to microbial attack than non-chlorinated aniline. Reductive dechlorination (removal of chlorine) is often a key initial step in anaerobic degradation.[1]
-
Methyl Group: The methyl group can influence the degradation pathway in several ways. It may be oxidized to a carboxylic acid group, or it can sterically hinder or electronically influence the position of the initial enzymatic attack on the aromatic ring. For example, in the degradation of 2-methylaniline, the initial attack leads to 3-methylcatechol.[6]
-
Position of Substituents: The ortho and para positions of the chlorine atoms and the meta position of the methyl group relative to the amino group dictate the molecule's electronic properties and which enzymes can act upon it. This specific arrangement determines the subsequent intermediates formed during ring cleavage.
Question 3: What are the expected primary intermediates and final breakdown products?
Answer: While the exact pathway for this compound is not extensively documented, we can postulate a pathway based on analogous compounds like 2,4-dichloroaniline and various methylanilines.[1][2][6] The initial steps likely involve hydroxylation of the aromatic ring to form a substituted catechol.
A plausible aerobic pathway involves:
-
Initial Oxidation: A dioxygenase enzyme attacks the ring to form a diol.
-
Dehydrogenation: The diol is converted to a substituted catechol (e.g., 4,6-dichloro-3-methylcatechol).
-
Ring Cleavage: The catechol undergoes either ortho or meta cleavage by a catechol dioxygenase, breaking the aromatic ring.[6] Meta cleavage of chlorinated catechols can sometimes lead to dead-end products.[1]
-
Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways, ultimately leading to CO2, water, chloride ions, and ammonium.
Under anaerobic conditions, reductive dechlorination might be the initial step, yielding mono-chlorinated or methylated anilines before ring cleavage occurs.[1]
Postulated Aerobic Degradation Pathway of this compound
Caption: Postulated aerobic microbial degradation pathway for this compound.
Part 2: Troubleshooting Experimental Workflows
This section provides solutions to common problems encountered during degradation studies.
Question 4: My microbial culture is not degrading this compound. What are the potential reasons?
Answer: A lack of degradation can stem from several factors. Systematically check the following:
-
Substrate Toxicity: The compound itself might be toxic to the microorganisms at the concentration you are using. Dichloroanilines can be toxic to various organisms.[7][8]
-
Solution: Run a dose-response experiment with a range of concentrations to find a non-inhibitory level. Start with a much lower concentration (e.g., 1-10 mg/L).
-
-
Lack of Required Enzymes: The microbial consortium or isolate you are using may not possess the specific enzymes (e.g., dioxygenases) required to initiate the attack on this substituted aniline.
-
Solution: Use an enriched culture from a contaminated site, which is more likely to contain competent microbes. Alternatively, consider co-metabolism by providing a primary, easily degradable carbon source (like succinate or glucose) that can induce the production of the necessary enzymes.[6]
-
-
Sub-optimal Culture Conditions: The pH, temperature, or oxygen levels may not be ideal for the degrading organisms or the specific enzymatic activity.
-
Solution: Optimize these parameters. Ensure the medium is well-buffered. For aerobic degradation, ensure adequate shaking for oxygenation. For anaerobic studies, rigorously exclude oxygen.
-
-
Acclimation Period: Microbial communities often require a lag phase to adapt to a new substrate.[9]
-
Solution: Extend the incubation period. Sometimes, degradation only begins after several days or even weeks.
-
Question 5: I see new peaks in my HPLC/GC-MS analysis, but they don't seem to be degradation products. What could they be?
Answer: Unexpected peaks can be confounding. Consider these possibilities:
-
Abiotic Degradation: The compound may be degrading due to light exposure (photodegradation) or reacting with components in your medium (hydrolysis), especially if the experiment is lengthy.[3][10]
-
Impurities in the Starting Material: The commercial standard of this compound may contain impurities.
-
Solution: Run a high-resolution analysis of your stock solution to identify any pre-existing impurities.
-
-
Transformation Products: The peaks may be biotransformation products where the molecule is altered but not fully degraded (e.g., acetylation of the amino group), or they could be dead-end metabolites.[1]
-
Solution: Use LC-MS/MS or high-resolution mass spectrometry to obtain the mass of the unknown peaks and predict their structures. Fragmentation patterns can provide clues to how the parent molecule was modified.
-
Question 6: How can I confirm that the observed loss of the parent compound is due to mineralization and not just adsorption to the biomass or flask?
Answer: This is a critical question of mass balance.[11]
-
Adsorption Controls: Set up a control with killed biomass (e.g., autoclaved or sodium azide-treated) and incubate for a short period (e.g., 1-2 hours). Analyze the supernatant to quantify the loss due to adsorption.
-
Solvent Extraction: At the end of the experiment, perform a rigorous solvent extraction of the entire culture (biomass and medium) to recover the parent compound and any organic intermediates. This helps to close the mass balance.
-
Radiolabeled Compound: The definitive method is to use a ¹⁴C-labeled this compound (either ring-labeled or methyl-labeled). This allows you to track the fate of the carbon. Mineralization is confirmed by trapping and quantifying the evolved ¹⁴CO₂.[3][12] This method provides unequivocal evidence of complete degradation.
Part 3: Experimental Protocols and Data Interpretation
This section provides standardized protocols for conducting degradation studies and a guide for data analysis.
Protocol 1: Aerobic Microbial Degradation in Liquid Culture
This protocol outlines a batch experiment to assess the biodegradability of this compound.
1. Media and Reagent Preparation:
- Prepare a minimal salts medium (MSM) appropriate for bacterial growth.
- Prepare a concentrated stock solution of this compound (e.g., 1 g/L) in a suitable solvent like methanol.
- Prepare sterile controls: MSM only, MSM + compound (abiotic control), and MSM + inoculum (biomass control).
2. Inoculum Preparation:
- Use either a pure bacterial strain or an enriched microbial consortium from a relevant environmental sample (e.g., contaminated soil).
- Grow the inoculum to the late exponential phase, then harvest and wash the cells with sterile MSM to remove residual carbon sources.
3. Experimental Setup:
- In sterile flasks, add MSM.
- Add the microbial inoculum to the biotic test flasks.
- Spike the flasks with this compound to the desired final concentration (e.g., 10 mg/L). Ensure the solvent volume is minimal (<0.1% v/v).
- Incubate flasks on an orbital shaker at an appropriate temperature (e.g., 25-30°C) in the dark to prevent photodegradation.
4. Sampling and Analysis:
- At regular time intervals (e.g., 0, 1, 3, 7, 14, 21 days), withdraw an aliquot from each flask.
- Prepare the sample for analysis. This typically involves centrifuging to remove cells and then extracting the supernatant with a solvent like ethyl acetate.
- Analyze the extract using an appropriate analytical method, such as HPLC-UV or GC-MS, to quantify the parent compound and identify intermediates.[11][13]
Experimental Workflow for Degradation Studies
Caption: A generalized workflow for conducting and analyzing degradation experiments.
Data Interpretation Guide
Table 1: Common Analytical Techniques for Degradation Studies
| Technique | Principle | Application in Degradation Studies | Advantages | Limitations |
| HPLC-UV/PDA | Separation by liquid chromatography, detection by UV-Vis absorbance. | Quantifying the parent compound and major metabolites that have a chromophore. | Robust, widely available, good for quantification.[11] | Limited identification power, requires standards for confirmation. |
| GC-MS | Separation of volatile compounds by gas chromatography, identification by mass spectrometry. | Analysis of volatile or semi-volatile compounds and their metabolites. Often requires derivatization for anilines. | Excellent separation, provides structural information from fragmentation patterns.[11] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS/MS | Combines the separation power of HPLC with the identification capabilities of tandem mass spectrometry. | The gold standard for identifying and quantifying parent compounds and unknown metabolites in complex matrices.[14] | High sensitivity and selectivity, provides molecular weight and structural data. | Higher cost and complexity. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Definitive structural elucidation of isolated degradation products. | Provides unambiguous structural information.[11][13] | Requires pure, isolated compounds in relatively high amounts; low sensitivity. |
Calculating Degradation Kinetics:
Plot the concentration of this compound versus time. If the degradation follows first-order kinetics (common for pollutants at low concentrations), the rate of degradation can be described by the equation:
C(t) = C₀ * e^(-kt)
Where:
-
C(t) is the concentration at time t
-
C₀ is the initial concentration
-
k is the first-order rate constant
The half-life (t₁/₂) can be calculated as: t₁/₂ = ln(2) / k. A shorter half-life indicates faster degradation.
By following these guidelines and troubleshooting steps, researchers can build a robust experimental framework to elucidate the degradation pathways of this compound, ensuring data integrity and scientific accuracy.
References
- 1. 2,4-Dichloroaniline Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 3. Photochemical and Microbial Degradation of 2,4,5-Trichloroaniline in a Freshwater Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical and microbial degradation of 2,4,5-trichloroaniline in a freshwater lake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. benchchem.com [benchchem.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmr.net.in [ijmr.net.in]
- 14. epa.gov [epa.gov]
Technical Support Center: Minimizing Byproduct Formation in Aniline Derivative Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation. Our goal is to provide you with the causal logic behind experimental choices and offer robust, field-proven strategies to enhance the purity, yield, and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: My aniline starting material is dark brown, not colorless. Can I still use it?
A: It is highly discouraged. Aniline is notoriously susceptible to air oxidation, which leads to the formation of strongly colored impurities, primarily polymeric materials and quinone-like structures.[1][2] Using discolored aniline can introduce a host of byproducts, complicate your reaction, and make purification exceptionally difficult. The discoloration is a clear indicator that the reagent has degraded.
Recommendation: Always purify aged aniline before use. A standard and effective method is drying with a suitable agent like KOH or CaH2, followed by distillation under reduced pressure.[3][4] Adding a small amount of zinc dust during distillation can also help prevent oxidation.[5]
Q2: What is the single most effective strategy to prevent polysubstitution during electrophilic aromatic substitution (EAS)?
A: The most effective and widely adopted strategy is the use of a protecting group on the amine. The amino group (-NH₂) is a powerful activating group, making the aromatic ring extremely reactive and prone to multiple substitutions (e.g., tribromination in bromine water).[1][6]
By converting the amine to an amide (e.g., an acetanilide by reacting it with acetic anhydride), you temporarily reduce the activating effect.[7][8] The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to activate the ring.[6] This moderation of reactivity allows for controlled, mono-substitution. The protecting group can then be easily removed via hydrolysis to yield the desired product.[9][10]
Q3: Why am I getting a significant amount of the meta-substituted product during nitration, when the amino group is an ortho, para-director?
A: This is a classic issue that arises from the reaction conditions. Nitration is typically performed under strongly acidic conditions (e.g., HNO₃/H₂SO₄). In this environment, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[6][11] The anilinium group is strongly electron-withdrawing and deactivating, and it directs incoming electrophiles to the meta position.[11] This completely overrides the normal directing effect of the neutral amino group.
Recommendation: To achieve para (and ortho) nitration, you must use the protecting group strategy discussed in Q2. The resulting acetanilide is not basic enough to be protonated under nitration conditions, and the acetyl group directs substitution to the ortho and para positions.[9][12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a logical framework for troubleshooting.
Issue 1: The reaction mixture turns dark brown or black upon starting.
-
Potential Causes:
-
Oxidation of Aniline: As mentioned, anilines are highly sensitive to oxidation, which can be initiated by air, trace metal impurities, or oxidizing agents in the reaction.[1] The resulting byproducts are often intensely colored polymeric materials, sometimes referred to as "aniline black".[13]
-
Polymerization: Under acidic or oxidative conditions, aniline can polymerize to form polyaniline (PANI).[14][15][16] This is often an irreversible process that consumes starting material and results in insoluble, tar-like substances.
-
-
Solutions & Strategies:
-
Use High-Purity Reagents: Always start with freshly distilled or purified aniline.[3]
-
Inert Atmosphere: Run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[7]
-
Degas Solvents: Before use, degas your solvents by sparging with an inert gas or using a freeze-pump-thaw technique to remove dissolved oxygen.[7]
-
Control Temperature: Exothermic reactions can accelerate oxidation. Maintain strict temperature control, especially during the addition of reagents.[17]
-
Issue 2: Significant over-alkylation is observed in N-alkylation reactions.
-
Potential Causes:
-
Solutions & Strategies:
-
Control Stoichiometry: Use a large excess of the aniline starting material relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with the starting aniline rather than the mono-alkylated product.[18]
-
Modify Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the subsequent alkylation steps.[18]
-
Consider Reductive Amination: This is a highly effective alternative for controlled mono-alkylation.[20] The reaction involves forming an imine between the aniline and an aldehyde or ketone, which is then reduced in situ. This pathway avoids the direct use of reactive alkyl halides and offers excellent selectivity.[20]
-
Issue 3: Poor regioselectivity in electrophilic aromatic substitution (EAS), resulting in isomer mixtures.
-
Potential Causes:
-
High Reactivity: The strong activating nature of the unprotected amino group leads to rapid reaction at both ortho and para positions, often resulting in difficult-to-separate mixtures.[1][12]
-
Steric Effects: The size of the electrophile and any existing substituents on the aniline ring can influence the ortho:para ratio.
-
Anilinium Ion Formation: As detailed in FAQ #3, acidic conditions can lead to the formation of a meta-directing anilinium ion.[11]
-
-
Solutions & Strategies:
-
Employ a Protecting Group: This is the most reliable solution. Converting the amine to an acetanilide introduces steric bulk that disfavors substitution at the ortho positions, leading to a higher yield of the desired para-isomer.[9][11]
-
Optimize Reaction Conditions: Lowering the reaction temperature often favors the thermodynamically more stable para product.[11] The choice of solvent can also influence the isomer distribution.[11]
-
Data Summary Table
| Byproduct Type | Common Reaction | Primary Cause(s) | Mitigation Strategies |
| Oxidation Products (e.g., quinones, azoxybenzenes) | Any reaction, especially under harsh conditions | Air/oxidant exposure, high temperature, trace metals.[1][21] | Use purified reagents, inert atmosphere, degassed solvents, temperature control.[7] |
| Polyaniline ("Aniline Black") | Acid-catalyzed reactions, oxidations | High concentration of acid, presence of oxidizing agents.[13][14] | Control acid concentration, use inert atmosphere, avoid strong oxidants unless intended.[16] |
| Over-Alkylation Products (Di- and tri-alkylanilines) | N-Alkylation | Product is more nucleophilic than starting material.[18] | Use excess aniline, lower temperature, consider reductive amination.[18][20] |
| Polysubstituted Products (e.g., 2,4,6-tribromoaniline) | Electrophilic Aromatic Substitution (EAS) | High reactivity of the aromatic ring due to the -NH₂ group.[1][6] | Protect the amino group (e.g., as acetanilide) before EAS.[11] |
| meta-Isomers | EAS under strong acid (e.g., Nitration) | Protonation of the amino group to the meta-directing anilinium ion.[11] | Protect the amino group to prevent protonation.[9] |
Key Experimental Protocols
Protocol 1: Purification of Commercial Aniline by Vacuum Distillation
This protocol describes the purification of aged, discolored aniline.
-
Materials:
-
Discolored aniline
-
Potassium hydroxide (KOH) pellets or calcium hydride (CaH₂)
-
Zinc dust (optional)
-
Distillation apparatus suitable for vacuum
-
Receiving flask with an inert gas inlet
-
-
Procedure:
-
Place the aniline (e.g., 100 mL) in a round-bottom flask of appropriate size.
-
Add a drying agent (e.g., 10-15 g of KOH pellets).[3][4] Swirl the flask and allow it to stand for several hours (or overnight) until the liquid is clear.
-
(Optional) Add a small amount of zinc dust to the flask to minimize oxidation during heating.[5]
-
Set up the apparatus for vacuum distillation. Ensure all glass joints are properly sealed.
-
Begin the distillation under reduced pressure. Collect a small forerun fraction and discard it.
-
Collect the main fraction of pure, colorless aniline in a receiving flask under a nitrogen or argon atmosphere.
-
Store the purified aniline in a dark bottle, under an inert atmosphere, and in a cool place to prevent degradation.[7]
-
Protocol 2: Protection of Aniline as Acetanilide
This protocol is essential before performing many electrophilic aromatic substitution reactions.[11]
-
Materials:
-
Purified aniline
-
Acetic anhydride
-
Sodium acetate solution (or a mild base like pyridine)
-
Hydrochloric acid
-
Water, Ethanol
-
-
Procedure:
-
In a flask, dissolve aniline (e.g., 0.1 mol) in a mixture of water and concentrated hydrochloric acid. Cool the solution in an ice bath.[11]
-
In a separate beaker, prepare a solution of sodium acetate (e.g., 0.15 mol) in water.
-
To the cold aniline hydrochloride solution, add acetic anhydride (e.g., 0.11 mol).
-
Immediately and vigorously stir while adding the sodium acetate solution.[11]
-
A white precipitate of acetanilide will form. Continue stirring for 15-20 minutes as the mixture warms to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any salts.
-
Recrystallize the crude acetanilide from hot water or an ethanol/water mixture to obtain the pure product. Dry the product completely before the next step.
-
Visualizations: Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity in EAS
Caption: A decision tree for diagnosing and solving regioselectivity issues.
Diagram 2: General Workflow for Controlled Electrophilic Aromatic Substitution
Caption: The protection-substitution-deprotection strategy for aniline synthesis.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. reddit.com [reddit.com]
- 5. prepchem.com [prepchem.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. books.rsc.org [books.rsc.org]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 13. researchgate.net [researchgate.net]
- 14. Polyaniline - Wikipedia [en.wikipedia.org]
- 15. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dakenchem.com [dakenchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: 2,4-Dichloro-5-methylaniline Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 2,4-Dichloro-5-methylaniline?
A1: this compound, like many chlorinated anilines, is classified as a hazardous substance. Key safety precautions include:
-
Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[1] Acute exposure can lead to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin), headache, and weakness.[2]
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (tested according to EN 374), safety goggles with side shields, and a lab coat.[1][3]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][6][7]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2]
Q2: How does the electronic nature of the substituents on this compound affect its reactivity?
A2: The reactivity of the aniline ring is a balance of the effects of its substituents:
-
Amino Group (-NH₂): This is a strongly activating, ortho-, para- directing group.[8] The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing its electron density and making it highly susceptible to electrophilic attack.[9]
-
Chlorine Atoms (-Cl): Chlorine is an electron-withdrawing group via induction but an electron-donating group via resonance. Overall, it is deactivating and ortho-, para- directing.
-
Methyl Group (-CH₃): This is a weakly activating, ortho-, para- directing group due to hyperconjugation.
The combined effect of these groups makes the ring highly activated towards electrophilic aromatic substitution, but the positions of substitution are directed by the interplay of these electronic and steric factors.
Troubleshooting Common Synthesis and Reaction Issues
Problem 1: Low Yield in Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
Question: I am attempting a nitration reaction on this compound, but my yields are consistently low, and I observe the formation of dark, tarry byproducts. What is causing this, and how can I improve the outcome?
Answer:
Low yields and byproduct formation in electrophilic aromatic substitution reactions of anilines are common issues stemming from the high reactivity of the amino group.
Causality: The amino group is so strongly activating that it can lead to multiple substitutions and oxidation side reactions, especially under harsh conditions like direct nitration with concentrated nitric and sulfuric acids.[10] The amino group can also be protonated in the acidic medium, forming an anilinium ion, which is a meta-directing and deactivating group, leading to a mixture of products.
Troubleshooting Protocol:
-
Protect the Amino Group: The most effective strategy is to temporarily "tame" the activating nature of the amino group by converting it into an amide. Acetylation is a common and effective method.
-
Reaction: React this compound with acetic anhydride or acetyl chloride to form the corresponding acetanilide.[9] This reduces the activating effect of the amino group and provides steric hindrance, favoring para-substitution.
-
-
Perform the Electrophilic Substitution: Carry out the desired reaction (e.g., nitration) on the protected acetanilide. The reaction will be more controlled, leading to a higher yield of the desired isomer.
-
Deprotect the Amino Group: Hydrolyze the amide back to the amine using acidic or basic conditions to obtain the final product.
Experimental Protocol: Acetylation of an Aniline
-
Dissolve the aniline in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add an equimolar amount of acetic anhydride while stirring.
-
The reaction is often exothermic; maintain the temperature as needed.
-
After the reaction is complete (monitored by TLC), the product can often be precipitated by pouring the reaction mixture into water.
-
Collect the solid product by filtration, wash with water, and dry.
Problem 2: Unwanted Polysubstitution in Halogenation
Question: When I try to mono-brominate this compound using bromine water, I get a mixture of poly-brominated products. How can I achieve selective mono-bromination?
Answer:
The high activation of the aniline ring makes it difficult to stop halogenation at the mono-substituted stage.[8]
Causality: The electron-rich nature of the aniline ring reacts rapidly with electrophiles like bromine, leading to substitution at all available ortho and para positions.
Troubleshooting Protocol:
-
Protect the Amino Group: As with nitration, acetylation of the amino group is the key. The resulting acetanilide is less activated, allowing for more controlled halogenation.
-
Use Milder Halogenating Agents: Instead of bromine water, consider using a source of electrophilic bromine that is less reactive, such as N-bromosuccinimide (NBS) in a suitable solvent.
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the halogenating agent, using only one equivalent for mono-substitution. Running the reaction at lower temperatures can also help improve selectivity.
Purification and Characterization FAQs
Q3: What are the best methods for purifying crude this compound?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often effective for removing minor impurities if the product is a solid. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) needs to be determined empirically.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A solvent system with appropriate polarity (e.g., a gradient of hexane and ethyl acetate) will be required to separate the desired product from byproducts and starting materials.[11]
-
Acid-Base Extraction: This can be used to separate the basic aniline from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., HCl). The anilinium salt will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent.
Q4: Which analytical techniques are most suitable for characterizing this compound and its reaction products?
A4: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to aromatic protons, the methyl group protons, and the amine protons. The coupling patterns and chemical shifts provide information about the substitution pattern. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for each unique carbon atom in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the mass of the compound (C₇H₇Cl₂N). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable.[12] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic N-H stretching vibrations for the amine group (typically two bands for a primary amine), C-H stretches for the aromatic and methyl groups, and C=C stretching for the aromatic ring. |
| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of mixtures. | A single major peak for the pure compound. These techniques are also used to monitor reaction progress and quantify components in a mixture.[13][14] |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and selection of solvent systems for column chromatography. | A single spot for the pure compound. The Rƒ value will depend on the eluent used.[15] |
References
- 1. carlroth.com [carlroth.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. rsc.org [rsc.org]
- 12. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Navigating the Reactivity of 2,4-Dichloro-5-methylaniline and 3,4-dichloroaniline
For researchers, scientists, and professionals in drug development, the selection of aromatic amine building blocks is a pivotal decision that profoundly influences synthetic strategy, reaction efficiency, and the ultimate properties of the target molecule. This guide provides an in-depth comparison of two prevalent dichloroaniline isomers: 2,4-dichloro-5-methylaniline and 3,4-dichloroaniline. We will dissect their structural nuances to predict and explain their differential reactivity, supported by experimental data and actionable protocols.
Foundational Chemical Properties: Unpacking the Isomers
At first glance, this compound and 3,4-dichloroaniline are closely related structures. However, the specific placement of their substituents creates distinct electronic and steric environments, which are the primary determinants of their chemical behavior.
3,4-Dichloroaniline (3,4-DCA) is a light tan to dark gray crystalline solid.[1][2] It is a precursor in the synthesis of dyes and agricultural chemicals, such as the herbicides propanil, linuron, and diuron.[3][4] The two chlorine atoms, being electron-withdrawing, decrease the electron density on the aromatic ring and the basicity of the amino group compared to aniline.
This compound presents as a solid with varied coloration in commercial grades. The key structural difference is the presence of a methyl group, which is electron-donating, and the relocation of a chlorine atom to the ortho position relative to the amino group. This ortho-chloro substituent introduces significant steric hindrance around the nitrogen atom.
A critical parameter for predicting the reactivity of anilines is the pKa of their conjugate acid. A lower pKa value indicates a weaker base, which generally translates to a less nucleophilic amino group.
| Property | 3,4-Dichloroaniline | 2,4-Dichloroaniline |
| Molecular Formula | C₆H₅Cl₂N[1][3] | C₇H₇Cl₂N[5][6] |
| Molecular Weight | 162.02 g/mol [1][2][3] | 176.05 g/mol [6][7] |
| Melting Point | 69-72 °C[1][8] | Data not consistently available for the 5-methyl isomer, but related compounds show variability. |
| pKa (conjugate acid) | ~2.9-3.0[8][9] | ~2.00[10] |
The lower pKa of 2,4-dichloroaniline's conjugate acid compared to that of 3,4-dichloroaniline suggests that the amino group in the former is less basic. This is a direct consequence of the strong electron-withdrawing inductive effect of the two chlorine atoms, one of which is in the ortho position, outweighing the electron-donating effect of the methyl group.
A Head-to-Head Comparison of Reactivity in N-Acetylation
To provide a tangible comparison of the reactivity of these two anilines, we will consider the well-established N-acetylation reaction. This transformation is highly sensitive to both the nucleophilicity of the amino group and the steric environment surrounding it.
Experimental Protocol: Comparative N-Acetylation
Objective: To compare the reaction kinetics and yield of N-acetylation for 3,4-dichloroaniline and this compound under identical conditions.
Materials:
-
3,4-dichloroaniline
-
This compound
-
Acetic anhydride
-
A suitable solvent (e.g., glacial acetic acid or an inert solvent like DMF)
-
A base (e.g., potassium carbonate, if not using an acidic solvent)[11]
Procedure:
-
Reaction Setup: In separate, appropriately sized reaction vessels, dissolve an equimolar amount of each aniline derivative in the chosen solvent.
-
Reagent Addition: Add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to each reaction mixture while maintaining a constant temperature (e.g., room temperature).
-
Reaction Monitoring: The progress of each reaction should be monitored at regular intervals using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the starting aniline is consumed, the reaction is quenched, and the product is isolated. A typical work-up involves pouring the reaction mixture into cold water to precipitate the acetylated product, followed by filtration and washing.
-
Purification and Characterization: The crude product is then purified, typically by recrystallization, and characterized by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, IR).
Anticipated Results and Mechanistic Interpretation
It is anticipated that 3,4-dichloroaniline will react significantly faster and provide a higher yield of the N-acetylated product compared to this compound.
-
Electronic Effects: The partial atomic charge on the amine nitrogen is a key predictor for N-acetylation.[12] The amino group of 3,4-dichloroaniline is more nucleophilic due to the absence of an ortho-electron-withdrawing group that is present in the this compound isomer.
-
Steric Hindrance: The presence of the chlorine atom at the C-2 position in this compound creates significant steric hindrance, impeding the approach of the acetic anhydride to the amino group.[13][14] This steric barrier is absent in 3,4-dichloroaniline, allowing for a more facile reaction.
The mechanism for N-acetylation involves the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of acetate as a leaving group.
Caption: Generalized mechanism for the N-acetylation of an aniline.
Practical Implications for the Synthetic Chemist
The choice between these two building blocks will have significant consequences for process development and optimization.
-
Reaction Conditions: Reactions involving the amino group of this compound will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents) to overcome its lower reactivity.
-
Selectivity: In cases where multiple reactive sites exist on the molecule, the lower reactivity of the amino group in this compound might be exploited to achieve selectivity for reactions at other positions.
-
Purification: The slower reaction rate and potentially lower yields with this compound may necessitate more rigorous purification strategies to remove unreacted starting material and any byproducts.
Concluding Remarks
While structurally similar, this compound and 3,4-dichloroaniline exhibit markedly different reactivities, primarily in reactions involving the amino group. 3,4-dichloroaniline is the more reactive of the two due to a more nucleophilic amino group and the absence of steric hindrance around the nitrogen. In contrast, the ortho-chloro substituent in this compound significantly deactivates the amino group and sterically shields it.
A comprehensive understanding of these electronic and steric effects is crucial for the rational design of synthetic routes and the efficient production of target molecules. For the practicing chemist, this knowledge enables the selection of the appropriate starting materials and the optimization of reaction conditions to achieve the desired outcomes.
Caption: A typical experimental workflow for comparing the reactivity of the two anilines.
References
- 1. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 6. 17601-75-1 | this compound - Capot Chemical [capotchem.com]
- 7. 2,4-Dichloro-N-methylaniline 97 35113-88-3 [sigmaaldrich.com]
- 8. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]
- 9. 3,4-Dichloroaniline CAS#: 95-76-1 [m.chemicalbook.com]
- 10. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
Differentiating Dichloroaniline Isomers: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and quality control. Dichloroaniline (C₆H₅Cl₂N), with its six isomers, presents a classic analytical challenge where subtle differences in the positions of two chlorine atoms on the aniline ring dictate the compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of the spectroscopic data of the six dichloroaniline isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloroaniline—utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the principles behind the observed spectral differences, researchers can confidently distinguish between these closely related compounds.
The Importance of Isomer Differentiation
The specific substitution pattern of the chlorine atoms on the aniline ring significantly influences the molecule's electronic environment, polarity, and steric hindrance. These molecular properties, in turn, affect its reactivity, toxicity, and efficacy as a potential pharmaceutical intermediate. Misidentification of an isomer can lead to failed syntheses, unexpected side reactions, or incorrect biological activity assessments. Therefore, robust analytical methods for unambiguous isomer identification are paramount.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For dichloroanilines, the key vibrational modes are the N-H stretches of the primary amine and the C-Cl stretches. The position of these absorptions provides valuable clues about the isomeric structure.
The causality behind the choice to focus on N-H and C-Cl stretching frequencies lies in their sensitivity to the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the amino group interact differently depending on their relative positions (ortho, meta, para), leading to predictable shifts in vibrational frequencies.[1]
Comparative IR Data
| Isomer | N-H Asymmetric Stretch (cm⁻¹) | N-H Symmetric Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Source(s) |
| 2,3-dichloroaniline | ~3484 | ~3394 | Not well-defined | [2][3] |
| 2,4-dichloroaniline | ~3480 | ~3390 | ~810, ~670 | [4] |
| 2,5-dichloroaniline | ~3475 | ~3385 | ~815, ~680 | |
| 2,6-dichloroaniline | ~3470 | ~3380 | ~760 | [5] |
| 3,4-dichloroaniline | ~3480 | ~3390 | ~860, ~810 | [6] |
| 3,5-dichloroaniline | ~3514 | ~3421 | ~850, ~780 | [2] |
Key Insights from IR Spectra:
-
N-H Stretching: Primary aromatic amines typically exhibit two distinct N-H stretching bands.[7] The positions of these bands are influenced by the electronic environment of the amino group. For instance, the higher frequency of the N-H stretches in 3,5-dichloroaniline can be attributed to the meta-positioning of the two electron-withdrawing chlorine atoms, which has a less direct resonance effect on the amino group compared to ortho or para substituents, thus strengthening the N-H bonds.[2]
-
C-Cl Stretching: The C-Cl stretching vibrations, typically observed in the 850-550 cm⁻¹ region, can be complex. The number and position of these bands can sometimes help in distinguishing isomers, but they are often less reliable than the N-H stretches due to coupling with other vibrations in the fingerprint region.
Experimental Protocol: Acquiring IR Spectra
This protocol is a self-validating system as it includes a background scan to account for atmospheric and instrumental variations, ensuring the integrity of the sample spectrum.
-
Sample Preparation:
-
For solid samples (e.g., 2,4-, 2,5-, 3,4-, 3,5-dichloroaniline), the KBr pellet method is standard. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
For liquid samples (e.g., 2,3-dichloroaniline), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition:
-
Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
Sample Scan: The prepared sample is placed in the IR beam path, and the spectrum is recorded.
-
Parameters: A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Averaging 16-32 scans improves the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.
IR Analysis Workflow
Caption: Workflow for the acquisition and analysis of IR spectra of dichloroaniline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules, including the differentiation of isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.
The choice to analyze both ¹H and ¹³C NMR spectra provides complementary information. ¹H NMR reveals the number of chemically distinct protons and their coupling patterns, while ¹³C NMR provides information about the carbon skeleton and the symmetry of the molecule.
Comparative ¹H NMR Data (Aromatic Region)
Chemical shifts (δ) are reported in ppm relative to TMS in CDCl₃. Data is compiled from various sources and may show slight variations.
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) | Source(s) |
| 2,3-dichloroaniline | ~7.08 (t), ~6.75 (d), ~6.65 (d) | |
| 2,4-dichloroaniline | ~7.19 (d), ~6.88 (d), ~6.64 (dd) | [8] |
| 2,5-dichloroaniline | ~7.15 (d), ~6.75 (d), ~6.60 (dd) | [5] |
| 2,6-dichloroaniline | ~7.15 (d), ~6.59 (t) | [5] |
| 3,4-dichloroaniline | ~7.15 (d), ~6.74 (d), ~6.48 (dd) | [9][10] |
| 3,5-dichloroaniline | ~6.71 (t), ~6.52 (d) | [11] |
Key Insights from ¹H NMR Spectra:
-
Number of Signals and Multiplicity: The number of distinct signals in the aromatic region and their splitting patterns are highly diagnostic. For example, 3,5-dichloroaniline, with its C₂ᵥ symmetry, shows only two signals for the three aromatic protons, while the less symmetrical isomers show three distinct signals.
-
Chemical Shift Trends: The electron-withdrawing chlorine atoms deshield nearby protons, shifting their signals downfield (to higher ppm values). The amino group is electron-donating, shielding ortho and para protons and shifting their signals upfield. The interplay of these effects results in a unique chemical shift pattern for each isomer. For instance, in 2,6-dichloroaniline, the two chlorine atoms flanking the amino group cause a significant downfield shift of the remaining aromatic protons.
Comparative ¹³C NMR Data (Aromatic Region)
Chemical shifts (δ) are reported in ppm relative to TMS in CDCl₃. Data is compiled from various sources.
| Isomer | Aromatic Carbon Chemical Shifts (δ, ppm) | Source(s) |
| 2,3-dichloroaniline | ~144.5, 133.5, 127.5, 121.5, 118.5, 115.5 | |
| 2,4-dichloroaniline | ~143.5, 130.5, 129.0, 125.0, 119.5, 116.0 | |
| 2,5-dichloroaniline | ~145.0, 132.0, 130.0, 118.0, 115.0, 114.0 | [12] |
| 2,6-dichloroaniline | ~142.0, 128.5, 128.0, 119.0 | [5][13] |
| 3,4-dichloroaniline | ~145.5, 132.5, 130.5, 121.0, 117.0, 115.0 | [14] |
| 3,5-dichloroaniline | ~147.0, 135.0, 120.0, 114.0 | [1] |
Key Insights from ¹³C NMR Spectra:
-
Symmetry and Number of Signals: The number of signals in the ¹³C NMR spectrum directly reflects the symmetry of the molecule. The highly symmetric 2,6- and 3,5-dichloroaniline isomers each show only four signals for the six aromatic carbons, whereas the other, less symmetric isomers exhibit six distinct signals.[2] This provides a straightforward method for distinguishing these isomers.
-
Substituent Effects: The amino group generally causes an upfield shift (shielding) of the ipso-carbon (the carbon it is attached to) and the para-carbon, and a smaller shielding effect on the ortho-carbons. Conversely, chlorine atoms cause a downfield shift (deshielding) of the ipso-carbon and have a smaller deshielding effect on the ortho- and para-carbons.[2][15] The combination of these effects creates a unique fingerprint for each isomer.
Experimental Protocol: Acquiring NMR Spectra
This protocol is self-validating through the use of a deuterated solvent with a known residual peak and an internal standard (TMS) for accurate chemical shift referencing.
-
Sample Preparation: Dissolve 10-20 mg of the dichloroaniline isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.
-
Data Acquisition:
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay) is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
NMR Analysis Workflow
Caption: Workflow for the acquisition and analysis of NMR spectra of dichloroaniline isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural information. For dichloroanilines, the isotopic pattern of the molecular ion peak is a key feature due to the presence of two chlorine atoms.
The choice of electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are crucial for isomer differentiation.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Source(s) |
| 2,3-dichloroaniline | 161, 163, 165 | 126, 90, 63 | |
| 2,4-dichloroaniline | 161, 163, 165 | 126, 90, 63 | |
| 2,5-dichloroaniline | 161, 163, 165 | 126, 90, 63 | |
| 2,6-dichloroaniline | 161, 163, 165 | 126, 90, 63 | [5] |
| 3,4-dichloroaniline | 161, 163, 165 | 126, 99, 90, 63 | [6] |
| 3,5-dichloroaniline | 161, 163, 165 | 126, 99, 90, 63 | [1] |
Key Insights from Mass Spectra:
-
Molecular Ion Cluster: All dichloroaniline isomers have a molecular weight of approximately 161 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a characteristic cluster of peaks at m/z 161 (M⁺, containing two ³⁵Cl), 163 (M+2, containing one ³⁵Cl and one ³⁷Cl), and 165 (M+4, containing two ³⁷Cl). The approximate ratio of these peaks is 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.
-
Fragmentation Pathways: While the major fragment ions are often similar across the isomers (e.g., loss of HCl or a chlorine radical), the relative intensities of these fragments can differ. The "ortho effect" can sometimes lead to unique fragmentation pathways for ortho-substituted isomers, although this is not always pronounced for dichloroanilines.[16] For example, the loss of a chlorine radical to give an ion at m/z 126 is a common fragmentation pathway.
Experimental Protocol: Acquiring Mass Spectra
This protocol is self-validating by ensuring the instrument is properly tuned and calibrated, providing accurate mass measurements.
-
Sample Introduction: A small amount of the sample is introduced into the ion source. For volatile compounds like dichloroanilines, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it also provides separation of the isomers if they are in a mixture.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is used.
-
Data Acquisition:
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion cluster and the characteristic fragmentation pattern.
Mass Spectrometry Analysis Workflow
Caption: Workflow for the acquisition and analysis of mass spectra of dichloroaniline isomers.
Conclusion: An Integrated Approach to Isomer Identification
While each spectroscopic technique provides valuable information, a combined approach is the most robust strategy for the unambiguous identification of dichloroaniline isomers.
-
Mass Spectrometry confirms the molecular formula (C₆H₅Cl₂N) through the molecular weight and the characteristic isotopic pattern of two chlorine atoms.
-
¹³C NMR is highly effective in determining the symmetry of the isomer by counting the number of aromatic carbon signals.
-
¹H NMR provides a detailed fingerprint of the aromatic substitution pattern through chemical shifts and coupling constants.
-
IR Spectroscopy offers a quick confirmation of the primary amine functional group and can provide supporting evidence for the substitution pattern.
By systematically applying these techniques and understanding the underlying principles of how the isomeric structure influences the spectroscopic output, researchers can confidently and accurately identify any of the six dichloroaniline isomers, ensuring the integrity and success of their scientific endeavors.
References
- 1. [Influence of substituents on IR spectrum of aromatic amines in different solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. tsapps.nist.gov [tsapps.nist.gov]
A Senior Application Scientist's Guide to the Analytical Validation of 2,4-Dichloro-5-methylaniline Quantification Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of process impurities and environmental contaminants is a cornerstone of regulatory compliance and product safety. 2,4-Dichloro-5-methylaniline, a halogenated aromatic amine, represents a class of compounds often scrutinized for their potential toxicity. Ensuring that analytical methods for its detection are robust, reliable, and fit for purpose is not merely a matter of good practice but a critical necessity.
This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The forthcoming sections will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their validation parameters, empowering you to select the most appropriate methodology for your specific analytical challenge. All validation protocols are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[1][2]
The Analytical Imperative: Why Method Validation is Crucial
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This process provides a high degree of assurance that the method will consistently yield results that are accurate and precise. For a compound like this compound, which may be a critical quality attribute or a monitored impurity, a validated method is non-negotiable. The core validation characteristics that will be discussed for each method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount in analytical method development.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | [6] |
| Molecular Weight | 176.04 g/mol | [3] |
| Monoisotopic Mass | 174.99556 Da | [6] |
| Predicted XlogP | 2.9 | [6] |
| Predicted Melting Point | 28-32 °C |
The moderate polarity and volatility of this compound suggest its amenability to both liquid and gas chromatography.
Comparative Overview of Analytical Techniques
The selection of an analytical technique is a balance of sensitivity, selectivity, and practical considerations such as sample matrix and available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[7] | Separation based on polarity, with highly selective detection by tandem mass spectrometry. |
| Selectivity | Moderate to Good | Excellent | Very High |
| Sensitivity | Nanogram (ng) levels | Picogram (pg) to femtogram (fg) levels | Picogram (pg) to femtogram (fg) levels |
| Derivatization | Generally not required.[7] | May be required to improve volatility and peak shape.[7] | Generally not required. |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Typical Application | Routine quality control, purity assessment.[7] | Volatile impurity analysis, trace analysis, confirmatory testing.[7] | Trace-level quantification in complex matrices, metabolite identification. |
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The validation data presented are representative of what can be expected for structurally similar chloroaniline compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine analysis of this compound, particularly at moderate concentration levels.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the method.
-
Prepare calibration standards by dissolving a reference standard of this compound in the same diluent.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 10 µL.[8]
-
UV Detection: 240 nm (based on the chromophore of the aniline derivative).
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | > 0.999 over a range of 0.1 - 100 µg/mL.[8] |
| LOD | S/N ratio ≥ 3 | ~0.05 µg/mL |
| LOQ | S/N ratio ≥ 10 | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the retention time of the analyte. | Peak purity analysis confirms no co-eluting peaks. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for trace-level analysis and confirmatory testing.
1. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples):
-
Adjust the pH of a 200 mL water sample to >11 with 1.0 M NaOH.[9]
-
Spike with an appropriate internal standard (e.g., deuterated 2,4-dichloroaniline).
-
Perform liquid-liquid extraction three times with 10 mL of a suitable solvent like toluene or methylene chloride for each extraction.[10][11]
-
Combine the organic extracts and concentrate to 1 mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-5ms or similar 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 175, 177, 140).
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.998 over a range of 0.1 - 50 ng/mL. |
| LOD | S/N ratio ≥ 3 | ~0.03 µg/L. |
| LOQ | S/N ratio ≥ 10 | ~0.1 µg/L. |
| Accuracy (% Recovery) | 80% - 120% | 93% - 103%. |
| Precision (% RSD) | ≤ 15% | < 10%. |
| Specificity | Correct ion ratios and retention time. | High, confirmed by mass spectral data. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.
1. Sample Preparation (QuEChERS Method for Solid Samples):
-
Homogenize a 10 g sample with 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., MgSO₄, NaCl).
-
Centrifuge and take an aliquot of the supernatant.
-
Clean up the extract using dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents.
-
Evaporate the cleaned extract and reconstitute in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Sciex API 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 176.0 [M+H]⁺.
-
Product Ions (example): Monitor two to three specific fragment ions for quantification and confirmation.
-
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.996.[11] |
| LOD | S/N ratio ≥ 3 | ~0.6 µg/kg.[11] |
| LOQ | S/N ratio ≥ 10 | ~2.0 µg/kg.[11] |
| Accuracy (% Recovery) | 70% - 120% | 75.3% - 86.0%.[11] |
| Precision (% RSD) | ≤ 20% | 2.1% - 8.5%.[11] |
| Specificity | Correct MRM transitions and retention time. | Very high, minimal matrix effects after cleanup. |
Visualizing the Validation Workflow
A systematic approach is essential for the successful validation of any analytical method.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Conclusion
The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. HPLC-UV offers a cost-effective and robust solution for routine quality control where high sensitivity is not paramount. GC-MS provides enhanced selectivity and sensitivity, making it a valuable tool for trace-level impurity analysis and identity confirmation. For applications demanding the utmost in sensitivity and selectivity, particularly in complex sample matrices, LC-MS/MS stands as the unequivocal choice.
Regardless of the technique employed, a rigorous validation in line with regulatory guidelines is indispensable to ensure the integrity and reliability of the generated data. This guide provides the foundational knowledge and practical protocols to empower analytical scientists in the successful validation of quantification methods for this compound, thereby contributing to the development of safe and effective pharmaceutical products.
References
- 1. Sensitive determination of chloroanilines in water samples by hollow fiber-based liquid-phase microextraction prior to capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. 2,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Aniline Chlorination: Navigating Regioselectivity for Pharmaceutical and Agrochemical Synthesis
Introduction: The selective introduction of chlorine atoms into the aniline backbone is a cornerstone of modern synthetic chemistry, providing pivotal intermediates for a vast array of pharmaceuticals, agrochemicals, and functional materials. However, controlling the regioselectivity of this electrophilic aromatic substitution presents a significant challenge. The inherent directing effects of the amino group typically favor the formation of ortho and para isomers, while the synthesis of meta-chloroanilines has traditionally required more convoluted synthetic routes. This guide provides a comprehensive comparative analysis of contemporary catalytic systems designed to afford precise control over the chlorination of anilines, empowering researchers and drug development professionals to select the optimal methodology for their specific synthetic targets. We will delve into the mechanistic intricacies, comparative performance, and practical applications of leading catalyst platforms, supported by robust experimental data and detailed protocols.
The Challenge of Regioselectivity in Aniline Chlorination
The amino group of aniline is a potent activating group, directing electrophilic attack to the ortho and para positions. Traditional chlorination methods often result in a mixture of these isomers, alongside di- and tri-chlorinated byproducts, necessitating arduous purification steps and leading to diminished yields of the desired product. The development of sophisticated catalytic strategies has been instrumental in overcoming these limitations, enabling chemists to selectively functionalize the aniline ring at the ortho, meta, or para position with high fidelity.
I. Ortho-Selective Chlorination: Overcoming Steric Hindrance
Achieving high ortho-selectivity in aniline chlorination is a notable challenge due to the steric hindrance imposed by the amino group. However, innovative organocatalytic approaches have emerged as a powerful solution.
Comparative Analysis of Ortho-Directing Catalysts
Secondary amine and ammonium salt organocatalysts have demonstrated remarkable efficacy in directing chlorination to the ortho position. These metal-free systems offer mild reaction conditions and broad substrate scope.
| Catalyst System | Chlorine Source | Key Advantages | Representative Yields (%) |
| Secondary Amine Organocatalyst | Sulfuryl Chloride | Metal-free, mild conditions, wide substrate scope.[1][2][3] | Good to excellent |
| Secondary Ammonium Salt Organocatalyst | N-Chlorosuccinimide | Highly facile and efficient, room temperature operation, catalyst is recyclable.[1][4] | Up to 99[1] |
Mechanistic Insights: The Role of the Organocatalyst
Mechanistic studies suggest that the success of these organocatalytic systems hinges on the formation of specific intermediates that favor ortho attack. In the case of secondary amine catalysts with sulfuryl chloride, it is proposed that an anionic trichloride species is formed, which acts as the selective chlorinating agent.[3] For secondary ammonium salt catalysts, their unique structural features are believed to be crucial for both catalysis and directing the electrophilic chlorination.[4]
Caption: Proposed pathway for ortho-selective chlorination.
II. Meta-Selective Chlorination: A Paradigm Shift with Palladium Catalysis
The synthesis of meta-chloroanilines represents a significant departure from classical electrophilic substitution patterns. Palladium-catalyzed C-H activation has emerged as a groundbreaking strategy to achieve this challenging transformation.
Palladium-Catalyzed Meta-C–H Chlorination
This approach utilizes a palladium catalyst in conjunction with a specific ligand and a norbornene mediator to direct chlorination to the sterically remote meta position.[5]
| Catalyst System | Chlorine Source | Key Advantages | Representative Yields (%) |
| Palladium Catalyst with Pyridone-based Ligand | Aryl Chlorosulfate | Directs meta-chlorination, good functional group tolerance.[1][5] | Good to excellent[1] |
Mechanistic Rationale: The Norbornene-Mediated Relay
The proposed mechanism involves an initial ortho-C–H palladation, followed by the insertion of norbornene. A subsequent C-H activation at the meta position forms a palladacycle, which then undergoes oxidation by the chlorine source to afford the meta-chlorinated product.[5]
Caption: Palladium-catalyzed meta-C-H chlorination cycle.
III. Para-Selective Chlorination: Enhancing Classical Reactivity
While the para position is electronically favored for electrophilic attack, achieving high selectivity over the ortho isomer can be challenging. Copper(II) chloride in ionic liquids provides an efficient and environmentally benign solution.
Copper(II) Chloride in Ionic Liquids
This system offers excellent regioselectivity for the para-chlorination of unprotected anilines under mild conditions, obviating the need for protecting groups.[6]
| Catalyst System | Chlorine Source | Key Advantages | Representative Yields (%) |
| Copper(II) Chloride in Ionic Liquid | Copper(II) Chloride | Selective for para-chlorination of unprotected anilines, mild conditions.[1][6] | Up to 96[1] |
Mechanistic Considerations: The Role of the Ionic Liquid
The ionic liquid serves as both the solvent and a promoter for the reaction. It is believed that the mechanism involves the oxidation of aniline by Cu(II), followed by the addition of a chloride ion.[6] The ionic liquid facilitates the dissolution of the reactants and enhances the reaction rate.
Caption: Copper-catalyzed para-selective chlorination.
IV. Experimental Protocols
Protocol 1: Ortho-Selective Chlorination using a Secondary Amine Organocatalyst[1]
-
To a solution of the aniline substrate (1.0 mmol) in a suitable solvent (e.g., toluene) at room temperature, add the secondary amine organocatalyst (e.g., diisopropylamine, 10 mol%).
-
Cool the mixture to 0 °C.
-
Slowly add sulfuryl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Meta-Selective Chlorination using a Palladium Catalyst[1][5]
-
In a nitrogen-filled glovebox, combine the aniline substrate (0.1 mmol), Pd(PhCN)₂Cl₂ (10 mol%), the pyridone-based ligand (10 mol%), norbornene mediator (1.5 equiv.), and silver carbonate (2.0 equiv.) in a reaction vial.
-
Add the aryl chlorosulfate (2.0 equiv.) and solvents (e.g., toluene and cyclohexane).
-
Seal the vial and heat the reaction mixture at 90 °C for 14 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Para-Selective Chlorination using Copper(II) Chloride in an Ionic Liquid[6]
-
To a solution of the unprotected aniline (10 mmol) in an ionic liquid (e.g., 1-hexyl-3-methylimidazolium chloride), add copper(II) chloride (3 equiv.).
-
Stir the reaction mixture at 40 °C and monitor the progress by GC-MS.
-
Upon completion, extract the product with an appropriate organic solvent.
-
Wash the organic layer with water to remove the ionic liquid and any remaining copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Industrial Relevance and Practical Considerations
The choice of a catalytic system for industrial-scale aniline chlorination is dictated by a combination of factors including cost, efficiency, safety, and environmental impact.
-
Organocatalytic ortho-chlorination offers the advantage of being metal-free, which is highly desirable in the pharmaceutical industry to avoid metal contamination in the final product. The recyclability of some of these catalysts further enhances their appeal.[4]
-
Palladium-catalyzed meta-chlorination , while highly effective, involves a relatively expensive catalyst and ligands. Its application is likely to be focused on high-value products where the synthesis of the meta-isomer is critical and not easily accessible through other routes.
-
Copper-catalyzed para-chlorination in ionic liquids presents a greener alternative to traditional methods, with the potential for catalyst and solvent recycling.[7] However, the cost and handling of ionic liquids on a large scale need to be considered.
The development of continuous flow processes for aniline chlorination, as demonstrated for 4-nitroaniline, offers a promising avenue for improving safety, efficiency, and scalability in an industrial setting.[7]
Conclusion
The field of catalytic aniline chlorination has witnessed remarkable advancements, providing chemists with a powerful toolkit to achieve unprecedented levels of regiocontrol. Organocatalysis has unlocked a direct and efficient route to ortho-chloroanilines, while palladium catalysis has revolutionized the synthesis of their meta-isomers. For para-selective chlorination, copper catalysis in ionic liquids offers a mild and environmentally conscious approach. By understanding the comparative advantages and mechanistic underpinnings of these diverse catalytic systems, researchers and drug development professionals can make informed decisions to streamline the synthesis of chlorinated aniline derivatives, accelerating the discovery and production of novel molecules with significant societal impact.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 7. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Cytotoxicity of Substituted Aniline Compounds: Mechanisms, Structure-Activity Relationships, and In Vitro Assessment
This guide provides an in-depth comparison of the cytotoxicity of substituted aniline compounds, designed for researchers, scientists, and professionals in drug development and toxicology. We will explore the foundational mechanisms of aniline toxicity, delve into the structure-activity relationships that govern cytotoxic potency, and provide detailed, field-proven protocols for assessing cytotoxicity in a laboratory setting.
Introduction: The Double-Edged Sword of the Aniline Scaffold
Aniline, a primary aromatic amine, is a cornerstone chemical scaffold, integral to the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] Its derivatives are found in numerous drug candidates, from kinase inhibitors in oncology to novel antimicrobial agents.[1] However, the aniline structure is also a well-documented toxicophore.[2][3] Exposure to aniline and its derivatives is linked to various toxicities, including methemoglobinemia, splenotoxicity, and carcinogenicity.[4][5][6]
For drug development professionals, understanding the factors that modulate the cytotoxicity of this scaffold is paramount. The central challenge lies in decoupling the desired pharmacological activity from the inherent toxicity of the aniline core. This guide will illuminate the key principles that determine the cytotoxic potential of substituted anilines, providing a framework for designing safer, more effective chemical entities.
The Molecular Basis of Aniline Cytotoxicity: A Two-Step Path to Cell Death
The toxicity of aniline is not typically caused by the parent molecule itself but rather by its metabolic transformation into reactive intermediates. This process, primarily occurring in the liver, initiates a cascade of events culminating in oxidative stress and programmed cell death.[4][7]
Metabolic Activation: The Genesis of Reactive Metabolites
The initial and critical step in aniline toxicity is its bioactivation by cytochrome P450 (CYP450) enzymes.[2][3] Through N-hydroxylation, aniline is converted into N-phenylhydroxylamine (PHA).[5][8] PHA is a highly reactive species that can undergo further oxidation to form nitrosobenzene.
This metabolic pathway is a crucial determinant of toxicity. Factors influencing the rate of N-hydroxylation, such as the specific CYP450 isozymes present and the electronic properties of the aniline ring, directly impact the cytotoxic potential of the compound.[6]
Caption: Metabolic activation of aniline to reactive intermediates.
Oxidative Stress: The Cellular Fallout
N-phenylhydroxylamine and nitrosobenzene are potent initiators of oxidative stress. They participate in redox cycling, a futile cycle that consumes cellular reducing equivalents (like NADPH) and generates large amounts of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[4][7]
This surge in ROS overwhelms the cell's antioxidant defenses (e.g., glutathione (GSH), superoxide dismutase (SOD)), leading to widespread cellular damage:[7][9]
-
Lipid Peroxidation: ROS attacks polyunsaturated fatty acids in cell membranes, compromising membrane integrity and function.
-
DNA Damage: Oxidative damage to DNA can lead to strand breaks and mutations, contributing to mutagenicity and carcinogenicity.[4]
-
Protein Oxidation: Key enzymes and structural proteins are damaged, leading to loss of function.
-
Mitochondrial Dysfunction: ROS can trigger the loss of mitochondrial membrane potential, disrupting cellular energy production and releasing pro-apoptotic factors like cytochrome c.[7][9]
This cascade of damage ultimately pushes the cell towards apoptosis (programmed cell death), a key mechanism of aniline-induced cytotoxicity.[7][9]
Caption: The cascade from reactive metabolites to apoptosis.
Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis
The cytotoxic potential of an aniline derivative is profoundly influenced by the nature and position of substituents on its aromatic ring. While comprehensive, directly comparable IC50 data across a wide range of simple substituted anilines is sparse in the literature, clear structure-activity relationship (SAR) principles have been established through numerous studies.[10][11]
Key SAR Principles
-
Electronic Effects: The electronic properties of the substituent are a primary driver of cytotoxicity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) increase the electrophilicity of the aniline ring. This generally enhances the rate of metabolic activation and increases the reactivity of the resulting metabolites, leading to higher cytotoxicity.[10][11]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the ring. This can decrease the rate of N-hydroxylation and often results in reduced cytotoxicity.[10][11]
-
-
Positional Isomerism: The position of the substituent (ortho, meta, para) is critical. For instance, methyl groups at the C2-position (ortho) can sterically hinder the N-hydroxylation of the amino group, thereby suppressing the metabolic activation and reducing toxicity compared to other isomers.[6]
-
Lipophilicity: The hydrophobicity of the molecule, often described by its logP value, influences its ability to cross cell membranes and interact with metabolic enzymes. QSAR studies have shown a correlation between lipophilicity and the toxicity of aniline derivatives.[12]
Illustrative Cytotoxicity Data
The following table summarizes illustrative IC50 values for several aniline derivatives from various studies. It is crucial to note that these values are not for direct comparison due to differences in cell lines and experimental conditions. However, they serve to exemplify the SAR principles discussed. For example, the higher cytotoxicity (lower IC50) of the chlorine-substituted compound 9 compared to other derivatives in the same series highlights the impact of electron-withdrawing groups.[2]
| Compound/Derivative | Cell Line | IC50 (µM) | Key Feature |
| Doxorubicin (Control) | HepG2 | 1.1 | Standard Chemotherapeutic |
| Cisplatin (Control) | HeLa | 1.175 - 7.922 | Standard Chemotherapeutic |
| Aniline Derivative 9 | HepG2 | 2.53 | Chlorine-substituted[2] |
| Aniline Derivative 20 | HepG2 | 3.08 | Chlorine-substituted[2] |
| Aniline Derivative 13 | HepG2 | 18.86 | Less active derivative[2] |
| 4-chloroaniline | Medaka (in vivo) | N/A | Metabolized to 4-chlorophenylhydroxylamine[8] |
| 2,6-dimethylaniline | Rat (in vivo) | N/A | Methyl groups at C2 suppress metabolic rate[6] |
Note: IC50 is the concentration of a substance that causes 50% inhibition of cell viability. A lower IC50 value indicates higher cytotoxic potency. Data is collated from multiple sources for illustrative purposes.[2][6][8]
Gold Standard Experimental Protocols for Cytotoxicity Assessment
To quantitatively assess the cytotoxicity of aniline compounds, robust and reproducible in vitro assays are essential. The MTT and LDH assays are two of the most widely used methods, each providing a different but complementary perspective on cell health.
MTT Assay: Measuring Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability. The principle relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HepG2, HeLa) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each aniline compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the wells is non-toxic (typically <0.5%).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include vehicle control (medium with solvent) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into purple crystals.
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test based on the measurement of plasma membrane damage. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane rupture. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is essential to set up additional control wells for this assay:
-
Vehicle Control: Cells treated with the vehicle solvent only (represents spontaneous LDH release).
-
Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Solution) 45-60 minutes before the assay endpoint.
-
Culture Medium Background: Wells with medium but no cells.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes. This will pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, clear 96-well flat-bottom plate.
-
Reaction Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.
-
Enzymatic Reaction: Add 50 µL of the prepared reaction mixture to each well of the plate containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, the released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product.
-
Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: First, subtract the culture medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity for each sample using the following formula:
-
% Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100
-
Conclusion and Future Perspectives
The cytotoxicity of substituted aniline compounds is a complex interplay between metabolic activation and the subsequent induction of oxidative stress. Structure-activity relationships clearly indicate that the electronic nature and position of ring substituents are critical determinants of toxic potential, with electron-withdrawing groups generally increasing cytotoxicity. This knowledge provides a rational basis for the design of safer aniline-based drugs by modifying the structure to disfavor metabolic N-hydroxylation.
The MTT and LDH assays offer robust, complementary methods for quantifying the cytotoxic effects of these compounds in vitro. By employing these standardized protocols, researchers can generate reliable and comparable data to guide lead optimization and de-risk drug candidates early in the development pipeline.
Future research should focus on developing more comprehensive QSAR models that can accurately predict the cytotoxicity of novel aniline derivatives. Furthermore, investigating the role of specific CYP450 isoforms in the bioactivation of different substituted anilines could lead to more personalized toxicological assessments. By integrating mechanistic understanding with quantitative in vitro testing, the scientific community can better harness the therapeutic potential of the aniline scaffold while minimizing its inherent risks.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies [mdpi.com]
- 7. jppres.com [jppres.com]
- 8. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioinfopublication.org [bioinfopublication.org]
- 12. cell lines ic50: Topics by Science.gov [science.gov]
Benchmarking synthesis efficiency of 2,4-Dichloro-5-methylaniline
An Objective Guide to the Synthesis Efficiency of 2,4-Dichloro-5-methylaniline
Introduction: The Significance of this compound
This compound is a key substituted aniline that serves as a vital building block in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Its molecular structure, featuring a reactive amine group and a specifically substituted aromatic ring, makes it a valuable intermediate for creating complex target molecules. The efficiency, safety, and scalability of its synthesis are therefore critical considerations for researchers and chemical process developers.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, focusing on the reduction of its nitroaromatic precursor. We will dissect three prevalent methodologies: the classical Bechamp reduction, industrial-standard catalytic hydrogenation, and the increasingly popular catalytic transfer hydrogenation. Each method is evaluated based on experimental data for yield, purity, reaction conditions, safety, and scalability, enabling you to make an informed decision for your specific application.
Chapter 1: The Indispensable Precursor: Synthesis of 2,4-Dichloro-5-methylnitrobenzene
Nearly all viable synthetic pathways to this compound begin with its nitro analogue, 2,4-dichloro-5-methylnitrobenzene. The efficiency of this initial step is paramount to the overall process economy. The most direct method is the electrophilic aromatic substitution (nitration) of 2,4-dichlorotoluene.
The methyl group is an ortho-, para-directing activator, while the chlorine atoms are ortho-, para-directing deactivators. The nitration occurs at the C5 position, which is para to the methyl group and ortho to the chlorine at C4, representing the most sterically accessible and electronically favorable position.
Experimental Protocol: Nitration of 2,4-Dichlorotoluene
This protocol is adapted from a standard procedure for the nitration of dichlorotoluene[1].
-
Setup : A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice/salt bath.
-
Reagent : Charge the flask with 200 mL of fuming nitric acid (HNO₃) and cool the stirred acid to 0°C.
-
Addition : Slowly add 50 g (0.31 mol) of 2,4-dichlorotoluene via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. The addition is highly exothermic and requires careful monitoring.
-
Reaction : After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour to ensure the reaction goes to completion.
-
Work-up : Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying : Dry the product under vacuum to yield crude 2,4-dichloro-5-methylnitrobenzene.
-
Expected Yield : ~90-95%
-
Purity : The crude product is often of sufficient purity for the subsequent reduction step. Recrystallization from ethanol or hexane can be performed if necessary.
-
Chapter 2: Comparative Analysis of Reduction Pathways
The conversion of the nitro group to an amine is the core transformation. The choice of method depends critically on factors such as laboratory scale, available equipment, safety protocols, and desired throughput. Below, we benchmark the three leading methods.
Method 1: The Classic Workhorse: Bechamp Reduction (Iron/Acid)
The Bechamp reduction, using iron metal in an acidic medium, is one of the oldest and most reliable methods for converting nitroarenes to anilines[2]. It is particularly valued in laboratory settings for its high chemoselectivity, often leaving sensitive functional groups like halogens untouched[3].
Causality of Choices : The use of iron is cost-effective and the resulting iron oxides are environmentally more benign than waste from other metals like tin[4]. The reaction is initiated by a small amount of acid (e.g., HCl or acetic acid), which activates the iron surface. The reaction can become self-sustaining as the iron(II) chloride formed is hydrolyzed, regenerating HCl in the process[4]. Ethanol or methanol is typically used as a co-solvent to improve the solubility of the nitroaromatic starting material.
Caption: Workflow for Bechamp (Fe/Acid) Reduction.
-
Setup : To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the 2,4-dichloro-5-methylnitrobenzene (e.g., 20.6 g, 0.1 mol).
-
Reagents : Add 150 mL of ethanol, 30 mL of water, and ammonium chloride (NH₄Cl, 2.7 g, 0.05 mol).
-
Iron Addition : Heat the mixture to a gentle reflux (~80°C). Add iron powder (Fe, 16.8 g, 0.3 mol, 3 equivalents) portion-wise over 30 minutes to control the exothermic reaction.
-
Reaction : Maintain the mixture at reflux for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up : While still hot, filter the reaction mixture through a pad of Celite® to remove the iron oxides. Wash the filter cake with hot ethanol.
-
Isolation : Combine the filtrates and remove the ethanol under reduced pressure. The remaining aqueous residue is then basified with aqueous NaOH (to pH ~10) and extracted with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.
Method 2: The Industrial Benchmark: Catalytic Hydrogenation
For large-scale production, catalytic hydrogenation is the undisputed method of choice due to its high atom economy (the only byproduct is water), ease of product isolation, and catalyst recyclability. However, its application to halogenated nitroaromatics presents a significant challenge: preventing hydrodechlorination (the undesired removal of chlorine atoms)[5][6].
Causality of Choices : The selection of catalyst and conditions is a delicate balance. Standard catalysts like Palladium on Carbon (Pd/C) are highly active for nitro reduction but are also notorious for promoting hydrodechlorination. Platinum-based catalysts, especially those modified with a second metal like Vanadium (Pt-V/C), or the use of Raney Cobalt, have shown superior selectivity for preserving the C-Cl bonds[6]. The reaction is run under a pressurized atmosphere of hydrogen gas. The choice of solvent (e.g., THF, 2-MeTHF) and substrate concentration also critically impacts selectivity; lower concentrations can often minimize the dehalogenation side reaction by affecting the substrate's residence time and orientation on the catalyst surface[6].
Caption: Desired reaction vs. undesired side reaction.
-
Setup : A high-pressure hydrogenation vessel (autoclave) equipped with a magnetic stir bar or mechanical stirrer, a gas inlet, and a pressure gauge is required.
-
Charging : To the vessel, add a solution of 2,4-dichloro-5-methylnitrobenzene (20.6 g, 0.1 mol) in 200 mL of Tetrahydrofuran (THF).
-
Catalyst : Add the selective catalyst, for example, 5% Platinum-Vanadium on Carbon (Pt-V/C, ~1-2% w/w of substrate).
-
Reaction : Seal the vessel. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with H₂ to the desired pressure (e.g., 5-10 bar).
-
Conditions : Heat the mixture to 50-70°C and stir vigorously to ensure good mixing of the gas, liquid, and solid phases. The reaction is monitored by the cessation of hydrogen uptake.
-
Work-up : After the reaction is complete (typically 4-8 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Isolation : Filter the reaction mixture through Celite® to remove the catalyst. The catalyst can be stored for reuse.
-
Purification : Evaporate the solvent from the filtrate under reduced pressure to yield the product, which is often of very high purity (>99%) and may not require further purification.
Method 3: The Modern Alternative: Catalytic Transfer Hydrogenation (CTH)
CTH offers a compelling compromise between the Bechamp reduction and high-pressure hydrogenation. It avoids the use of stoichiometric metal waste and circumvents the need for specialized high-pressure equipment by using a hydrogen donor molecule in situ. This makes it an excellent choice for standard laboratory settings.
Causality of Choices : The key is a hydrogen donor, such as hydrazine hydrate, ammonium formate, or cyclohexadiene, which decomposes on the catalyst surface to provide the hydrogen for the reduction[7]. Platinum on carbon (Pt/C) is often preferred over Pd/C for CTH of halogenated substrates as it shows significantly less dehalogenation[7]. The reaction is often rapid and can be driven to completion at atmospheric pressure and moderate temperatures (e.g., refluxing methanol or ethanol).
Caption: Decision logic for Catalytic Transfer Hydrogenation.
-
Setup : A standard round-bottom flask with a reflux condenser and magnetic stirrer is sufficient.
-
Charging : Add 2,4-dichloro-5-methylnitrobenzene (10.3 g, 0.05 mol) and 150 mL of methanol to the flask.
-
Catalyst : Add 5% Platinum on Carbon (Pt/C, ~5% w/w of substrate).
-
Hydrogen Donor : Heat the suspension to reflux. Slowly add hydrazine monohydrate (N₂H₄·H₂O, 7.5 mL, ~0.15 mol, 3 equivalents) via a dropping funnel over 30-45 minutes. Vigorous gas evolution (N₂) will be observed.
-
Reaction : After the addition is complete, maintain the reflux for 1-2 hours, monitoring by TLC/GC.
-
Work-up : Cool the reaction to room temperature and filter through Celite® to remove the catalyst.
-
Isolation : Remove the methanol from the filtrate under reduced pressure. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 40 mL).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the high-purity product.
Chapter 3: Head-to-Head Benchmarking
The choice of synthesis route is a multi-faceted decision. The following table summarizes the key performance indicators for each method to facilitate a direct comparison.
| Parameter | Bechamp Reduction (Fe/Acid) | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (CTH) |
| Typical Yield | 85-95% | >98% | 90-98% |
| Product Purity | Good (often requires purification) | Excellent (often >99% crude) | Very Good to Excellent |
| Reaction Time | 2-5 hours | 4-8 hours | 1-3 hours |
| Temperature | 80-100°C | 50-80°C | 60-80°C |
| Pressure | Atmospheric | 5-15 bar (Elevated) | Atmospheric |
| Key Reagents | Iron Powder, Acid (HCl/AcOH) | H₂ Gas, Selective Catalyst (Pt-V/C) | H₂ Donor (Hydrazine), Catalyst (Pt/C) |
| Safety Concerns | Exothermic, Flammable Solvents | High-pressure H₂ gas (flammable/explosive) | Toxic/corrosive hydrazine, Flammable Solvents |
| Waste Stream | Stoichiometric Iron Oxide Sludge | Minimal (only water) | Minimal (N₂ gas, salts) |
| Scalability | Poor (difficult solid handling) | Excellent (ideal for large scale) | Good (suitable for kilo-lab/pilot) |
| Pros | • High halogen tolerance• Inexpensive reagents• Simple equipment | • Highest atom economy• Highest purity• Catalyst is recyclable• Ideal for large scale | • No high-pressure H₂ required• Fast reaction times• High yields & selectivity |
| Cons | • Large amount of solid waste• Difficult work-up• Not easily scalable | • Requires specialized high-pressure reactor• Risk of dehalogenation• H₂ handling risks | • Hydrazine is highly toxic• Can be exothermic |
Chapter 4: Expert Recommendations & Conclusion
For academic research and small-scale laboratory synthesis (<100g): Catalytic Transfer Hydrogenation (CTH) is the recommended method. It offers an outstanding balance of speed, efficiency, and operational simplicity, avoiding the need for specialized pressure equipment while providing high yields and selectivity. The Bechamp reduction is a viable, low-cost alternative if CTH reagents are unavailable, but be prepared for a more laborious work-up.
For industrial production and large-scale synthesis (>1kg): Catalytic Hydrogenation is the only practical choice. Its superior atom economy, minimal waste generation, and proven scalability make it the most cost-effective and environmentally sound option for commercial production. The initial capital investment in a high-pressure reactor is offset by the high throughput, purity, and efficiency of the process. The key to success at this scale is the careful selection and optimization of a selective catalyst system to eliminate hydrodechlorination.
References
- 1. prepchem.com [prepchem.com]
- 2. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Guide to the Hypothetical Polymorphic Landscape of 2,4-Dichloro-5-methylaniline
Disclaimer: This guide presents a hypothetical study on the characterization and comparison of polymorphs of 2,4-dichloro-5-methylaniline. While polymorphism is a common phenomenon for organic molecules, a review of publicly available scientific literature did not yield specific evidence of characterized polymorphs for this particular compound. Therefore, this document serves as an illustrative guide, employing established scientific principles and experimental workflows to demonstrate how such a study would be conducted. The experimental data presented is hypothetical and intended to exemplify the expected outcomes of such an investigation.
Introduction: The Significance of Polymorphism in Drug Development
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals and other chemical products. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), these differences can have profound implications for the safety and efficacy of a drug product. A comprehensive understanding and control of polymorphism are therefore paramount.
This guide provides a framework for the systematic investigation of polymorphism in this compound, a substituted aniline that serves as a building block in various chemical syntheses. We will explore the methodologies for inducing and identifying different polymorphic forms and present a comparative analysis of their hypothetical properties.
Experimental Workflow for Polymorph Screening
The initial step in characterizing polymorphs is a comprehensive screening process designed to induce the formation of different crystalline forms. This typically involves recrystallization from a variety of solvents under different conditions.
Caption: Workflow for Polymorph Screening and Characterization.
Detailed Experimental Protocol: Polymorph Screening
-
Solvent Selection: A diverse panel of solvents with varying polarities (e.g., methanol, ethanol, acetone, toluene, heptane, and water) should be chosen.
-
Solution Preparation: Prepare saturated solutions of this compound in each solvent at an elevated temperature to ensure complete dissolution.
-
Crystallization Methods:
-
Slow Evaporation: Allow the solvent to evaporate slowly from the saturated solutions at ambient temperature.
-
Cooling Crystallization: Slowly cool the hot, saturated solutions to a lower temperature (e.g., 4 °C).
-
Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a solution of the compound to induce precipitation.
-
Slurry Conversion: Stir a suspension of the initial solid material in a solvent in which it is sparingly soluble for an extended period. This can promote conversion to a more stable polymorphic form.
-
-
Isolation and Analysis: Isolate the resulting crystals by filtration, dry them under vacuum, and analyze them using the characterization techniques outlined below.
Characterization of Hypothetical Polymorphs: Form I and Form II
For the purpose of this guide, we will hypothesize the existence of two polymorphs of this compound, designated as Form I and Form II.
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.
Protocol for XRPD Analysis:
-
Gently grind a small amount of the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.
-
Process the data to identify the characteristic diffraction peaks for each form.
Hypothetical XRPD Data:
| Polymorph | Characteristic 2θ Peaks (°) |
| Form I | 8.5, 12.3, 15.8, 20.1, 25.4 |
| Form II | 9.2, 11.7, 16.5, 21.3, 26.8 |
The distinct peak positions in the XRPD patterns would provide clear evidence of two different crystal lattices.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information about the thermal properties of the polymorphs, such as melting points and thermal stability.
Protocol for DSC/TGA Analysis:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Place the pan in the DSC/TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow (DSC) and weight loss (TGA) as a function of temperature.
Hypothetical Thermal Data:
| Polymorph | Melting Point (DSC Onset) | Thermal Decomposition (TGA Onset) |
| Form I | 152 °C | 210 °C |
| Form II | 145 °C | 205 °C |
In this hypothetical scenario, Form I is the higher melting and more thermally stable polymorph. The lower melting point of Form II suggests it is the thermodynamically less stable form at room temperature.
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are sensitive to the molecular conformations and intermolecular interactions within the crystal lattice. Differences in the spectra can be used to differentiate polymorphs.
Protocol for FTIR/Raman Analysis:
-
FTIR (ATR): Place a small amount of the sample on the ATR crystal and collect the spectrum.
-
Raman: Place the sample under the microscope objective of the Raman spectrometer and acquire the spectrum using a suitable laser wavelength.
Hypothetical Spectroscopic Data:
| Polymorph | Key FTIR Peaks (cm⁻¹) | Key Raman Peaks (cm⁻¹) |
| Form I | 3450 (N-H stretch), 1610 (C=C stretch), 820 (C-Cl stretch) | 3080 (C-H stretch), 1250 (C-N stretch) |
| Form II | 3425 (N-H stretch), 1600 (C=C stretch), 810 (C-Cl stretch) | 3070 (C-H stretch), 1240 (C-N stretch) |
The shifts in the N-H stretching frequency could indicate differences in hydrogen bonding between the two forms.
Comparative Analysis and Discussion
| Property | Form I | Form II | Significance |
| Melting Point | 152 °C | 145 °C | Form I is likely the more thermodynamically stable form. |
| Thermal Stability | Higher | Lower | Form I is more resistant to thermal degradation. |
| XRPD Pattern | Unique | Unique | Confirms distinct crystal structures. |
| Spectroscopic Data | Unique | Unique | Indicates differences in molecular packing and intermolecular forces. |
The existence of these two forms would have practical implications. For instance, if this compound were an API, Form I would likely be preferred for development due to its higher stability. The potential for conversion from the less stable Form II to the more stable Form I during storage or processing would need to be carefully evaluated.
Conclusion
This guide has outlined a systematic approach for the characterization and comparison of hypothetical polymorphs of this compound. Through a combination of polymorph screening and a suite of analytical techniques including XRPD, DSC/TGA, and vibrational spectroscopy, it is possible to identify and thoroughly characterize different crystalline forms of a compound. Understanding the properties of each polymorph is crucial for controlling the quality, performance, and stability of the final product in any application. While the polymorphs of this compound discussed herein are hypothetical, the principles and methodologies are directly applicable to real-world polymorphic investigations in the pharmaceutical and chemical industries.
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,4-Dichloro-5-methylaniline
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of safe and ethical scientific practice. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dichloro-5-methylaniline, a compound requiring meticulous handling due to its inherent hazards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.
Understanding the Imperative for Proper Disposal: The Hazard Profile of this compound
This compound is a chlorinated aromatic amine, a class of compounds often associated with significant health and environmental risks. A thorough understanding of its hazard profile, as outlined in Safety Data Sheets (SDS) and regulatory assessments, is critical to appreciating the necessity of the stringent disposal protocols that follow.
This compound is classified as harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2] Of significant concern is its high toxicity to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment. Furthermore, some toxicological data suggest that this compound may be a suspected carcinogen.[3] It is these properties that mandate a disposal process that ensures complete destruction and prevents environmental release.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Ingestion |
| Skin Irritation | Causes skin irritation.[2] | Dermal contact |
| Eye Irritation | Causes serious eye irritation.[2][3] | Eye contact |
| Respiratory Irritation | May cause respiratory irritation.[2] | Inhalation |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Environmental release |
| Suspected Carcinogen | Suspected of causing cancer.[3] | Ingestion, Inhalation, Dermal |
The Disposal Hierarchy: A Logic-Driven Approach
The disposal of this compound should not be a matter of guesswork. A systematic approach, grounded in the principles of chemical safety and regulatory compliance, is essential. The following decision-making workflow, presented as a flowchart, outlines the logical progression from waste generation to final disposition.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed, procedural guide for laboratory personnel. Adherence to these steps is crucial for ensuring safety and regulatory compliance.
Immediate Waste Containment and Segregation
-
Rationale: To prevent accidental exposure and reactions with other chemicals. Chlorinated anilines should be handled as a distinct waste stream.
-
Procedure:
-
At the point of generation, immediately transfer waste this compound into a designated, chemically-resistant container.
-
Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizers, to prevent potentially violent reactions.
-
Separate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.
-
Container Selection and Labeling
-
Rationale: Proper containment and clear communication of hazards are mandated by regulations such as the OSHA Hazard Communication Standard.[4]
-
Procedure:
-
Select a container that is in good condition, compatible with chlorinated organic compounds (e.g., high-density polyethylene or glass), and has a secure, leak-proof lid.
-
Affix a "HAZARDOUS WASTE" label to the container.
-
Clearly write the full chemical name, "this compound," and list all constituents and their approximate concentrations.
-
Indicate the relevant hazards using pictograms or written descriptions (e.g., "Toxic," "Environmental Hazard").
-
Temporary Storage in a Satellite Accumulation Area (SAA)
-
Rationale: Federal and state regulations govern the temporary storage of hazardous waste at or near the point of generation.[5]
-
Procedure:
-
Store the labeled waste container in a designated SAA.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure the container is kept closed at all times except when adding waste.
-
Store in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Arranging for Final Disposal
-
Rationale: The final treatment and disposal of hazardous waste must be conducted by a licensed and permitted facility to ensure environmental protection and regulatory compliance.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup of the waste.
-
Provide the EHS representative or disposal company with a complete and accurate description of the waste.
-
Ensure that a hazardous waste manifest is completed for the transportation of the waste. This is a legal document that tracks the waste from your laboratory to its final destination.
-
The Science of Destruction: Why Incineration is the Preferred Method
The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubbing system.[6][7][8]
-
Thermal Decomposition: The high temperatures (typically 982 to 1204°C or 1800 to 2200°F) in a hazardous waste incinerator are sufficient to break the strong carbon-chlorine and carbon-nitrogen bonds in the this compound molecule, destroying its toxic properties.[9]
-
Managing Byproducts: The combustion of chlorinated organic compounds can produce acidic gases such as hydrogen chloride (HCl).[9] The flue gas scrubbing system, often a caustic scrubber, neutralizes these acidic gases before they are released into the atmosphere, preventing air pollution and acid rain. The afterburner ensures the complete destruction of any potentially harmful organic byproducts of incomplete combustion.[6][10]
Caption: The process of high-temperature incineration for halogenated waste.
Contaminated Materials and Spill Management
-
Contaminated Packaging: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] Alternatively, the container can be punctured to render it unusable for other purposes and then disposed of in a licensed sanitary landfill, if permitted by local regulations.[7]
-
Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Do not allow the spilled material or cleanup residues to enter drains or water courses.[6][11]
-
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazard Communication - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. echemi.com [echemi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. zeeco.com [zeeco.com]
- 10. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
A Guide to the Safe Handling of 2,4-Dichloro-5-methylaniline: Essential Protective Measures for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, in-depth procedural information for the safe handling of 2,4-Dichloro-5-methylaniline (CAS No. 17601-75-1), a compound that, while valuable in synthesis, presents notable health hazards that demand rigorous control measures. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for all laboratory personnel.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1] It is categorized as harmful if swallowed (Acute toxicity, oral, Category 4).[1] While comprehensive toxicological data is still being developed for this specific molecule, the broader class of chlorinated anilines warrants significant caution. Many analogous compounds are known to be toxic if inhaled or absorbed through the skin and may cause damage to organs through prolonged or repeated exposure.[2]
A primary concern with aniline derivatives is their potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen. This can lead to symptoms such as cyanosis (bluish skin), headache, dizziness, and in severe cases, collapse.[3] Therefore, all handling procedures must be designed to eliminate routes of exposure—ingestion, inhalation, and dermal contact.
Engineering Controls: The First Line of Defense
Before considering Personal Protective Equipment (PPE), robust engineering controls must be in place. These controls are designed to isolate the hazard from the operator, providing a passive layer of safety.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The ventilation system actively captures and removes dust, aerosols, and vapors, preventing inhalation, which is a primary exposure route.[2][4]
-
Ventilation and Air Quality: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4] Regular monitoring of the atmosphere can help ensure that safe working conditions are maintained.[5]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[3][6][7] All personnel must be trained on their location and proper use.
Personal Protective Equipment (PPE): A Systematic Approach
PPE is the final barrier between the researcher and the chemical hazard. Its selection and use should not be arbitrary but rather a scientifically informed decision based on the specific risks posed by this compound.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a significant risk. Therefore, selecting the correct gloves is critical.
-
Glove Material: Standard lightweight latex gloves are insufficient. Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling chlorinated aromatic compounds.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Glove Inspection and Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[1] When working, employ the "double-gloving" technique for added protection, especially during operations with a higher risk of splashing or contamination. Care must be taken when removing gloves to avoid skin contact.[6] Contaminated gloves should be disposed of immediately as hazardous waste.[6]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Safety Glasses and Goggles: At a minimum, safety glasses with side shields are required.[6] However, for all procedures involving liquids or the potential for dust generation, chemical splash goggles that provide a complete seal around the eyes are the authoritative choice.[7][9] Contact lenses should not be worn, as they can trap chemicals against the eye.[6]
-
Face Shield: When handling larger quantities or during procedures with a significant splash risk (e.g., transfers, quenching reactions), a face shield must be worn in conjunction with safety goggles to protect the entire face.[1][2]
Body Protection: A Barrier Against Contamination
-
Laboratory Coat: A standard cotton lab coat is not sufficient as it can absorb chemicals. A chemical-resistant lab coat or coveralls should be worn.[8]
-
Apron: For mixing, loading, or cleanup activities, a chemical-resistant apron provides an additional layer of protection over the lab coat.[10]
-
Footwear: Open-toed shoes are strictly prohibited. Fully enclosed, chemical-resistant safety footwear must be worn to protect against spills.[6][11]
Respiratory Protection: When Engineering Controls Are Not Enough
In normal laboratory operations within a fume hood, respiratory protection may not be required. However, it becomes essential during:
-
Spill Cleanup: In the event of a major spill outside of a containment hood.
-
Maintenance of Contaminated Equipment: When engineering controls are temporarily inactive.
In these situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[6][7] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
PPE Summary Table
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Hand | Single pair of nitrile gloves | Double-gloved nitrile or neoprene gloves |
| Eye | Safety glasses with side shields | Chemical splash goggles |
| Face | None | Face shield (worn over goggles) |
| Body | Chemical-resistant lab coat | Chemical-resistant coveralls and apron |
| Respiratory | Not required in fume hood | NIOSH-approved respirator (for spills/emergencies) |
| Footwear | Closed-toe leather shoes | Chemical-resistant safety boots |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide to minimize exposure risk at every stage of handling this compound.
Diagram: Safe Handling Workflow
Caption: A systematic workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment, reagents, and pre-labeled hazardous waste containers inside the fume hood before introducing the this compound.
-
Don all required PPE as outlined in Section 3, ensuring gloves are pulled over the cuffs of the lab coat.
-
-
Handling (Inside Fume Hood):
-
When weighing the solid, use a micro-spatula and handle it gently to prevent the generation of airborne dust.[6]
-
Keep the container of this compound closed whenever not in active use.
-
Perform all manipulations well inside the fume hood (at least 6 inches from the sash) to ensure effective containment.
-
-
Cleanup and Disposal:
-
Following the procedure, decontaminate all surfaces with an appropriate solvent and cleaning agent.
-
All waste, including contaminated gloves, wipes, and disposable labware, must be placed in a designated, sealed hazardous waste container.[12] Do not dispose of this material in standard trash or down the drain.[2]
-
Contaminated, reusable labware should be carefully rinsed in the fume hood before being removed for further cleaning.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing all PPE.[5][6]
-
Spill and Emergency Procedures
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an absorbent material like vermiculite or sand to contain the spill.[6]
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate the area thoroughly.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory and institutional safety personnel immediately.
-
Prevent entry into the affected area.
-
Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should conduct the cleanup.[2]
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
By adhering to these rigorous, well-understood protocols, researchers can confidently and safely work with this compound, ensuring that scientific advancement and personal safety proceed hand in hand.
References
- 1. angenechemical.com [angenechemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. trimaco.com [trimaco.com]
- 9. fishersci.com [fishersci.com]
- 10. youtube.com [youtube.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. bg.cpachem.com [bg.cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
